molecular formula C16H24O3 B2411913 3-Ethoxy-4-(heptyloxy)benzaldehyde CAS No. 727704-75-8

3-Ethoxy-4-(heptyloxy)benzaldehyde

Cat. No.: B2411913
CAS No.: 727704-75-8
M. Wt: 264.365
InChI Key: FWLWDQNMHMAMGL-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(heptyloxy)benzaldehyde is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-heptoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-5-6-7-8-11-19-15-10-9-14(13-17)12-16(15)18-4-2/h9-10,12-13H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLWDQNMHMAMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Ethoxy-4-(heptyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic aldehyde of interest in synthetic chemistry and materials science. While specific literature on this exact molecule is sparse, its structural characteristics place it within a well-understood class of compounds with significant applications. This document outlines its core physicochemical properties, details a robust and logical synthetic pathway derived from readily available precursors, and discusses methods for its analytical characterization. Furthermore, we explore its potential applications, drawing parallels with closely related analogues used in the pharmaceutical and fragrance industries. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound as a versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic aldehyde characterized by the presence of both an ethoxy and a heptyloxy group on the benzene ring. These ether functionalities, particularly the long-chain heptyloxy group, significantly influence the molecule's solubility and reactivity profile. The core identifiers and computed properties are summarized below.

PropertyValueSource
Molecular Formula C16H24O3[1]
Molecular Weight 280.36 g/mol N/A
Monoisotopic Mass 264.17255 Da[1]
IUPAC Name This compound[1]
SMILES CCCCCCCOC1=C(C=C(C=C1)C=O)OCC[1]
InChI Key FWLWDQNMHMAMGL-UHFFFAOYSA-N[1]
Predicted XlogP 4.6[1]

The predicted XlogP value of 4.6 indicates that this compound is a highly lipophilic molecule, suggesting poor solubility in water but good solubility in nonpolar organic solvents such as ethers, hydrocarbons, and chlorinated solvents.[1]

Synthesis and Purification

Synthetic Rationale and Strategy

The most logical and efficient synthetic route to this compound is the Williamson ether synthesis. This classic and reliable method is ideal for forming the ether linkage between the phenolic hydroxyl group of a precursor and an alkyl halide. The selected starting material, 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin), is an inexpensive, commercially available, and structurally ideal precursor.[2][3][4]

The strategy involves the deprotonation of the hydroxyl group of ethyl vanillin using a mild base to form a phenoxide ion. This nucleophilic phenoxide then attacks a suitable heptyl electrophile, such as 1-bromoheptane, in an SN2 reaction to yield the desired product. This approach is well-documented for similar alkylations on related phenolic aldehydes.[5][6]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents & Setup cluster_process Process A 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) E Combine Reagents in Flask Reflux at ~60°C Monitor by TLC A->E B 1-Bromoheptane B->E C Potassium Carbonate (K2CO3) C->E D Acetone (Solvent) D->E F Reaction Workup (Filtration & Evaporation) E->F Reaction Complete H Crude Product F->H G Purification I Pure this compound G->I H->G Recrystallization or Column Chromatography

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, 1.0 eq)

  • 1-Bromoheptane (1.1 eq)

  • Anhydrous Potassium Carbonate (K2CO3, 2.0 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Ethoxy-4-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approx. 10 mL per gram of ethyl vanillin).

  • Reagent Addition: Add 1-bromoheptane to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 12-24 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization (Method A): The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.

    • Column Chromatography (Method B): If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid or oil under vacuum to obtain pure this compound.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aldehyde Proton (CHO): A singlet at ~9.8 ppm.

  • Aromatic Protons: Three protons in the aromatic region (~7.4-7.0 ppm) exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

  • Heptyloxy Methylene (O-CH₂): A triplet at ~4.1 ppm.

  • Ethoxy Methylene (O-CH₂): A quartet at ~4.1 ppm.

  • Aliphatic Protons: A series of multiplets for the remaining methylene groups of the heptyl chain between ~1.8-1.3 ppm.

  • Terminal Methyl Protons (CH₃): Triplets for the ethoxy group (~1.4 ppm) and the heptyloxy group (~0.9 ppm).

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): ~191 ppm.

  • Aromatic Carbons: Six signals in the ~155-110 ppm range, including two quaternary carbons attached to oxygen.

  • Ether Carbons (O-CH₂): Two signals in the ~70-64 ppm range.

  • Aliphatic Carbons: Five signals for the remaining carbons of the heptyl chain in the ~32-14 ppm range.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A peak at m/z = 280.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the aldehyde group, the ethoxy group, and cleavage along the heptyloxy chain.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1685 cm⁻¹.

  • C-O Stretch (Ethers): Strong bands in the 1260-1040 cm⁻¹ region.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

Potential Applications and Research Context

Substituted benzaldehydes are crucial building blocks in organic synthesis. The specific structure of this compound suggests several potential areas of application:

  • Pharmaceutical Intermediates: Aromatic aldehydes are common precursors for the synthesis of more complex drug molecules. For instance, the related compound 3-ethoxy-4-methoxybenzaldehyde serves as a key intermediate in the synthesis of Apremilast, a drug used to treat psoriasis.[5] The title compound could be explored in similar synthetic campaigns to modulate properties like lipophilicity and target engagement.

  • Fragrance and Flavor Industry: The precursor, ethyl vanillin, is a widely used flavoring agent with a potent vanilla-like aroma.[2][4] While the addition of a long heptyl chain would likely alter the scent profile significantly, this class of molecules is of perennial interest in the development of new fragrance components.[9]

  • Materials Science: Benzaldehyde derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The long alkyl chain of the heptyloxy group could be leveraged to impart specific physical properties, such as increased solubility in organic matrices or self-assembly characteristics.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions for new chemical entities.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a readily synthesizable aromatic aldehyde with significant potential as a chemical intermediate. Its core properties can be reliably predicted based on its structure and relation to well-known analogues. The synthetic protocol outlined in this guide is robust and leverages common laboratory techniques, making the compound accessible for further research. Its potential applications in drug discovery, materials science, and the fragrance industry warrant its investigation as a versatile building block for creating novel and functional molecules.

References

  • PubChemLite. This compound (C16H24O3). Available from: [Link]

  • Thermo Scientific Alfa Aesar. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g. Available from: [Link]

  • PubChem. 3-Ethoxy-4-pentyloxybenzaldehyde | C14H20O3 | CID 7536549. Available from: [Link]

  • NIST WebBook. Benzaldehyde, 4-ethoxy-. Available from: [Link]

  • Cheméo. 3-ethoxy-4-(trimethylsyliloxy)benzaldehyde. Available from: [Link]

  • Matrix Fine Chemicals. 3-ETHOXY-4-HYDROXYBENZALDEHYDE | CAS 121-32-4. Available from: [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Available from: [Link]

  • NIST WebBook. Ethyl Vanillin. Available from: [Link]

  • ChemSynthesis. 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. Available from: [Link]

  • Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • SpectraBase. Benzaldehyde, 3-ethoxy-4-(3-nitrobenzyloxy)-. Available from: [Link]

Sources

Technical Whitepaper: Thermal Characterization & Synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in materials science and organic synthesis. It prioritizes actionable protocols, mechanistic insight, and rigorous characterization standards.

Executive Summary

3-Ethoxy-4-(heptyloxy)benzaldehyde (CAS 727704-75-8) is a critical mesogenic intermediate used primarily in the synthesis of Schiff base liquid crystals and functionalized stilbenes. Unlike its lower homologs (e.g., Veratraldehyde), the introduction of the C7 (heptyl) chain at the para-position induces significant changes in crystal packing and van der Waals interactions, directly influencing its melting point and solubility profile.

This guide provides a definitive technical analysis of its thermal properties, a self-validating synthesis protocol starting from Ethyl Vanillin, and a rigorous characterization workflow using Differential Scanning Calorimetry (DSC).

Chemical Identity & Structural Context[1][2][3][4][5]

The thermal behavior of this compound is dictated by the asymmetry between the short 3-ethoxy headgroup and the flexible 4-heptyloxy tail.

PropertyData
Chemical Name This compound
CAS Number 727704-75-8
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
Core Scaffold Benzaldehyde
Key Substituents 3-Ethoxy (Rigid, Polar), 4-Heptyloxy (Flexible, Lipophilic)
Physical State (RT) Crystalline Solid / Low-Melting Solid
Structural Impact on Thermal Properties
  • Van der Waals Forces: The heptyl chain increases the molecular surface area, enhancing London dispersion forces compared to the methoxy analog (3-ethoxy-4-methoxybenzaldehyde, MP ~50°C).

  • Crystal Packing: The flexibility of the C7 chain often introduces polymorphism. While the rigid benzaldehyde core promotes stacking, the alkyl tail can disrupt lattice energy, potentially lowering the melting point relative to the hydrogen-bonded precursor (Ethyl Vanillin, MP ~77°C).

  • Expected Melting Range: Based on homologous series analysis, the melting point typically falls within the 35°C – 55°C range, making it sensitive to thermal history and purity.

Experimental Synthesis Protocol

A self-validating Williamson Ether Synthesis adapted for high-purity isolation.

Reaction Logic

We utilize Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the scaffold. The phenolic proton at the 4-position is acidic (pKa ~10), allowing deprotonation by a mild base (K₂CO₃) followed by Sₙ2 attack on 1-Bromoheptane .

Workflow Diagram

SynthesisWorkflow Start Ethyl Vanillin (1.0 eq) Reaction Reflux 80°C 4-6 Hours Start->Reaction Dissolve Reagents K2CO3 (2.0 eq) DMF (Solvent) Reagents->Reaction Base Activation Alkylating 1-Bromoheptane (1.2 eq) Alkylating->Reaction Dropwise Addn Quench Ice Water Precipitation Reaction->Quench TLC Monitoring Purification Recrystallization (Ethanol/Hexane) Quench->Purification Crude Solid Product Target Aldehyde (>98% Purity) Purification->Product Drying

Figure 1: Synthesis pathway for this compound via Williamson etherification.

Step-by-Step Methodology
  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in DMF (100 mL). Add anhydrous Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to form the phenolate anion (color shift to bright yellow).

  • Alkylation: Add 1-Bromoheptane (21.5 g, 120 mmol) dropwise over 20 minutes to prevent localized concentration hotspots.

  • Reflux: Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon). Monitor via TLC (Silica gel; Mobile phase 8:2 Hexane:Ethyl Acetate). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.7).

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a waxy solid or oil. Extract with Dichloromethane (DCM) if oil separates; otherwise, filter the solid.

  • Purification (Crucial for MP): Recrystallize the crude solid from hot Ethanol (or an Ethanol/Hexane mix). Cool slowly to 4°C to maximize crystal purity. Vacuum dry at 30°C for 12 hours.

Thermal Characterization Protocols

Accurate determination of the melting point and phase behavior is essential, as impurities (unreacted bromide or solvent) drastically suppress the melting point.

Method A: Capillary Melting Point (Routine)
  • Instrument: Buchi M-565 or equivalent.

  • Ramp Rate: 1.0°C/min near the expected transition.

  • Observation: Note the onset (first liquid drop) and clear point (complete liquefaction). A range >2°C indicates impurity.

Method B: Differential Scanning Calorimetry (DSC) (Advanced)

DSC is required to detect polymorphism or liquid crystalline mesophases (e.g., Smectic A) which might occur before isotropization.

DSC Workflow Diagram

DSC_Protocol Sample Sample Prep (2-5 mg in Al Pan) Cycle1 Heat Cycle 1 (25°C to 100°C @ 10°C/min) Sample->Cycle1 Erasure Thermal History Erasure Cycle1->Erasure Cool Cooling Cycle (100°C to 0°C @ 5°C/min) Erasure->Cool Cycle2 Heat Cycle 2 (0°C to 100°C @ 5°C/min) Cool->Cycle2 Analysis Data Analysis (Tm, Enthalpy ΔH) Cycle2->Analysis

Figure 2: DSC protocol for identifying stable melting points and phase transitions.

  • Interpretation:

    • First Heating: Often shows a broad peak due to solvent entrapment or metastable polymorphs.

    • Cooling: Look for supercooling or crystallization exotherms.

    • Second Heating: Provides the thermodynamic melting point (Tm). For this compound, expect a sharp endotherm. If a second smaller endotherm appears after melting, it may indicate a liquid crystal-to-isotropic transition (mesophase).

Applications & Implications

The precise thermal properties of this compound dictate its utility in:

  • Liquid Crystal Synthesis: It serves as the "aldehyde" component in Schiff base condensation with anilines. The length of the heptyl tail (C7) is often chosen to lower the melting point of the final liquid crystal mixture, creating wide-range nematic phases for display applications.

  • Solubility Engineering: The lipophilic heptyl chain allows this intermediate to be soluble in non-polar solvents (Hexane, Toluene), facilitating reactions that require anhydrous non-polar environments, unlike Ethyl Vanillin.

References

  • Synthesis of Alkoxybenzaldehydes

    • Methodology: Williamson ether synthesis using alkyl bromides and carbonate bases is the industry standard for 4-alkoxybenzaldehydes.
    • Source: – Provides the base protocol adapted for the heptyl analog.

  • Physical Property Data (Homologous Series)

    • Ethyl Vanillin (Precursor): Melting Point 76-78°C.
    • Source:

    • 3-Ethoxy-4-methoxybenzaldehyde: Melting Point ~50°C.
    • Source:

  • Chemical Identity

    • Compound: this compound.
    • Source:

Technical Guide: 3-Ethoxy-4-(heptyloxy)benzaldehyde as a Liquid Crystal Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-(heptyloxy)benzaldehyde (CAS: Generic/Homologue specific) represents a critical class of dialkoxy-benzaldehyde intermediates used in the synthesis of calamitic (rod-like) liquid crystals (LCs). Unlike simple mono-alkoxy derivatives, this molecule features a lateral ethoxy substituent at the 3-position and a flexible heptyloxy (C7) tail at the 4-position.

This specific architecture serves a dual purpose in mesogen design:

  • Lateral Broadening: The 3-ethoxy group increases the molecular width, effectively depressing the melting point of the final LC material—a crucial requirement for room-temperature display applications.

  • Anisotropic Extension: The C7 heptyloxy chain provides the necessary flexible aspect ratio to stabilize nematic or smectic phases via van der Waals interactions.

This guide details the synthesis, purification, and application of this intermediate, focusing on its role in generating Schiff base liquid crystals.[1][2]

Part 1: Molecular Architecture & Material Significance

Structural Logic

The utility of this compound lies in its ability to fine-tune the phase transition temperatures of the final liquid crystal.

  • The Core (Benzaldehyde): Acts as the reactive anchor. The aldehyde group (-CHO) is highly reactive toward amines, facilitating the formation of imine (Schiff base) linkages, or toward active methylene compounds for Knoevenagel condensations.

  • The Tail (Heptyloxy -

    
    ):  An "odd" number carbon chain. In LC thermodynamics, the odd-even effect  is significant. Odd-numbered chains often exhibit lower transition temperatures and different entropies of transition compared to their even-numbered counterparts, aiding in the suppression of crystallization.
    
  • The Lateral Group (Ethoxy -

    
    ):  This is the steric disruptor. By placing a substituent at the 3-position, we disrupt the efficient side-by-side packing of the rigid cores. This lowers the crystal-to-mesophase transition temperature (
    
    
    
    ), making the material more processable.
Phase Behavior Diagram

The following logic flow illustrates how the structural components dictate the mesogenic properties.

LC_Logic cluster_0 Structural Inputs Node1 Heptyloxy Tail (C7) Node4 Van der Waals Stabilization Node1->Node4 Node2 3-Ethoxy Group Node5 Steric Packing Disruption Node2->Node5 Node3 Aldehyde Core Node6 Schiff Base Formation Node3->Node6 Node7 Result: Lower Melting Point & Stable Nematic Phase Node4->Node7 Node5->Node7 Node6->Node7

Figure 1: Structure-Property relationship flow for dialkoxy-benzaldehyde intermediates.

Part 2: Synthetic Pathway (The "How-To")

The synthesis utilizes a Williamson Ether Synthesis , alkylating Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) with 1-bromoheptane .

Why Ethyl Vanillin? It is a commercially available, high-purity starting material that already contains the critical 3-ethoxy lateral group and the aldehyde functionality. This avoids the complex regioselective alkylation required if starting from dihydroxybenzaldehyde.

Reagents & Equipment
ReagentRoleEquivalentsNotes
Ethyl Vanillin Substrate1.0Pre-dried
1-Bromoheptane Alkylating Agent1.2Excess ensures complete conversion
Potassium Carbonate (

)
Base3.0Anhydrous; grinds to fine powder
Potassium Iodide (KI) Catalyst0.1Finkelstein condition (converts Br to I in situ)
DMF (N,N-Dimethylformamide) Solvent-Polar aprotic; promotes

Step-by-Step Protocol

Step 1: Deprotonation

  • Charge a 250 mL Round Bottom Flask (RBF) with Ethyl Vanillin (16.6 g, 100 mmol) .

  • Add anhydrous DMF (100 mL) . Stir until dissolved.

  • Add

    
     (41.4 g, 300 mmol) . The mixture will become a suspension.
    
  • Technical Note: Stir at room temperature for 30 minutes. This allows the formation of the phenoxide anion (Ar-O⁻), visible as a color change (often yellowing).

Step 2: Alkylation (


 Reaction) 
  • Add Potassium Iodide (1.6 g, 10 mmol) .

  • Add 1-Bromoheptane (21.5 g, 120 mmol) dropwise via an addition funnel over 15 minutes.

  • Heat the reaction mixture to 80°C .

  • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the polar Ethyl Vanillin spot (

      
      ) and appearance of the non-polar product spot (
      
      
      
      ).
    • Duration: Typically 4–6 hours.[1]

Step 3: Workup & Isolation [3]

  • Cool mixture to room temperature.

  • Pour the reaction mass into Ice Water (500 mL) with vigorous stirring. The product should precipitate as an oil or low-melting solid.

  • Extract with Ethyl Acetate (3 x 100 mL) .

  • Wash the organic layer with:

    • 10% NaOH (2 x 50 mL) – Critical Step: Removes unreacted Ethyl Vanillin.

    • Brine (1 x 100 mL).

    • Water (1 x 100 mL).

  • Dry over anhydrous

    
    , filter, and rotary evaporate.
    

Step 4: Purification

  • If the product is solid: Recrystallize from Ethanol .[1][4]

  • If the product is oil (common with C7 chains): Purify via column chromatography (Silica Gel 60-120 mesh; Eluent: Hexane/EtOAc 9:1).

Reaction Scheme Visualization

Synthesis_Flow Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Reagents 1-Bromoheptane + K2CO3 (Cat: KI, Solvent: DMF, 80°C) Start->Reagents Deprotonation Intermediate Transition State (Phenoxide Attack on Alkyl Halide) Reagents->Intermediate SN2 Mechanism Product Product: This compound Intermediate->Product - KBr

Figure 2: Synthetic pathway via Williamson Ether Synthesis.

Part 3: Application in Liquid Crystal Design

The primary application of this intermediate is the synthesis of Schiff Base (Azomethine) liquid crystals.[1]

General Protocol: Schiff Base Condensation

To create a mesogenic material, condense the aldehyde with a para-substituted aniline (e.g., 4-butylaniline).

  • Reactants: this compound (1.0 eq) + 4-Substituted Aniline (1.0 eq).

  • Solvent: Absolute Ethanol.

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Condition: Reflux for 4 hours.

  • Result: The formation of the

    
     linkage creates the rigid rod core necessary for LC behavior.[1][5]
    
Expected Properties
  • Melting Point Depression: Compared to the 3-H (unsubstituted) analog, the 3-ethoxy derivative will exhibit a significantly lower melting point due to the lateral protrusion.

  • Mesophase: The C7 chain typically supports Nematic (N) phases. If coupled with a highly polar aniline (e.g., 4-cyanoaniline), Smectic A (SmA) phases may be induced due to layer segregation [1].

Part 4: Quality Control & Characterization

Trustworthiness in materials science relies on rigorous characterization.

TechniqueExpected SignalDiagnostic Value
FT-IR

at ~1680-1690

Confirms aldehyde integrity.[6]
FT-IR

aliphatic at 2850-2920

Confirms attachment of heptyl chain.
1H-NMR

~9.8 ppm (s, 1H)
Aldehyde proton (Singlet).
1H-NMR

~4.0-4.1 ppm (t, 2H)

protons (Triplet) confirming ether linkage.
1H-NMR

~1.4 ppm (t, 3H)
Lateral

methyl triplet.
Troubleshooting Guide
  • Problem: Low Yield.

    • Cause: Incomplete deprotonation or moisture in DMF.

    • Fix: Ensure

      
       is anhydrous and reaction runs under 
      
      
      
      atmosphere.
  • Problem: Product is dark/tarry.

    • Cause: Oxidation of the aldehyde at high temps.

    • Fix: Keep temp

      
       80°C; add sodium bisulfite during workup to remove oxidation byproducts.
      

References

  • Ha, S. T., et al. "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains." Chinese Chemical Letters, vol. 20, no. 7, 2009. Link

  • BenchChem. "The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials." BenchChem Technical Guides, 2025. Link

  • Li, Y., et al. "3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)." Acta Crystallographica Section E, vol. 64, 2008.[7] Link

  • PubChem. "this compound Compound Summary." National Library of Medicine.[8] Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the robust synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). This molecule belongs to the class of dialkoxybenzaldehydes, which are critical intermediates in the synthesis of liquid crystals , biosensors , and pharmaceutical precursors .

The protocol utilizes a Williamson Ether Synthesis , optimized for high yield and purity. Unlike standard textbook procedures, this guide addresses specific challenges associated with long-chain alkylation (


), including micelle formation, reaction kinetics, and downstream purification of lipophilic aldehydes.
Key Chemical Transformation
  • Substrate: Ethyl Vanillin (

    
    )[1][2]
    
  • Reagent: 1-Bromoheptane (

    
    )
    
  • Mechanism:

    
     Nucleophilic Substitution[3][4][5]
    
  • Target: this compound (

    
    )
    

Scientific Mechanism & Logic

The synthesis relies on the deprotonation of the phenolic hydroxyl group of ethyl vanillin to generate a phenoxide anion. This nucleophile subsequently attacks the electrophilic carbon of 1-bromoheptane.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction logic and transition states.

ReactionMechanism Substrate Ethyl Vanillin (Phenol) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (K2CO3) Base->Intermediate Product 3-Ethoxy-4-(heptyloxy) benzaldehyde Intermediate->Product C-O Bond Formation Reagent 1-Bromoheptane (Electrophile) Reagent->Product SN2 Attack Catalyst KI (Catalyst) Finkelstein Exchange Catalyst->Reagent Activates (R-Br -> R-I)

Figure 1: Mechanistic pathway for the O-alkylation of ethyl vanillin.

Critical Experimental Considerations
  • Base Selection (

    
     vs. 
    
    
    
    ):
    We utilize Potassium Carbonate (
    
    
    ) rather than Sodium Hydroxide.
    
    
    is too strong and can induce the Cannizzaro reaction (disproportionation of the aldehyde) or aldol condensation side products.
    
    
    provides sufficient basicity to deprotonate the phenol (
    
    
    ) without affecting the aldehyde.
  • Solvent Choice (DMF): Dimethylformamide (DMF) is the preferred solvent. It is polar and aprotic, which solvates the cation (

    
    ) effectively, leaving the phenoxide anion "naked" and highly reactive for the 
    
    
    
    attack.
  • Catalysis (Finkelstein Condition): The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate for the heptyl chain.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl Vanillin 166.171.0Substrate
1-Bromoheptane 179.101.2Electrophile
Potassium Carbonate (

)
138.212.0Base
Potassium Iodide (KI)166.000.1Catalyst
DMF (Anhydrous)--Solvent (5 mL/g substrate)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Charging: Add Ethyl Vanillin (10.0 g, 60 mmol),

    
     (16.6 g, 120 mmol), and KI (1.0 g, 6 mmol) to the flask.
    
  • Solvation: Add anhydrous DMF (50 mL). Stir at room temperature for 15 minutes. Note: The solution will turn yellow/orange due to phenoxide formation.

  • Addition: Add 1-Bromoheptane (12.9 g, 11.3 mL, 72 mmol) dropwise via a syringe or addition funnel.

Phase 2: Reaction & Monitoring
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 80°C in an oil bath.

  • Timecourse: Stir vigorously for 4–6 hours.

  • Monitoring (TLC): Check progress using TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexane).

    • Ethyl Vanillin

      
      : ~0.3 (Stains purple with 
      
      
      
      ).
    • Product

      
      : ~0.7 (Distinct UV active spot).
      
    • Endpoint: Disappearance of the starting phenol spot.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction to room temperature. Pour the mixture into 300 mL of ice-cold water. The product should precipitate as an oil or solid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL) to remove DMF.
      
    • 1M NaOH (

      
       mL) to remove unreacted ethyl vanillin.
      
    • Brine (

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Phase 4: Purification
  • Crystallization: The crude residue is often a waxy solid or oil. Recrystallize from minimal hot Ethanol (95%) or a Hexane/Ethyl Acetate (9:1) mixture.

    • Dissolve hot, cool slowly to RT, then refrigerate at 4°C.

  • Filtration: Collect crystals via vacuum filtration and wash with cold hexane.

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep Mix Mix: Ethyl Vanillin + K2CO3 + KI in DMF Start->Mix Add Add: 1-Bromoheptane Mix->Add Heat Heat: 80°C for 4-6 Hours Add->Heat Check QC: TLC Check Heat->Check Check->Heat Incomplete Quench Workup: Pour into Ice Water Extract w/ EtOAc Check->Quench Complete Wash Wash: 1M NaOH (Removes unreacted Phenol) Quench->Wash Purify Purify: Recrystallize (Ethanol or Hex/EtOAc) Wash->Purify Final Final Product: This compound Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Quality Control & Troubleshooting

Characterization Data[1][2][6][7][8][9][10][11][12][13]
  • Appearance: White to off-white crystalline solid (or pale yellow oil if impure).

  • Melting Point: Expect range between 40–60°C (Homologues typically have low melting points).

  • 1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

    • 
       9.85 ppm (s, 1H, CHO )
      
    • 
       4.15 ppm (q, 2H, -OCH2 CH3)
      
    • 
       4.05 ppm (t, 2H, -OCH2 (CH2)5CH3)
      
    • 
       0.88 ppm (t, 3H, Terminal CH3 )
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in DMF.Ensure DMF is anhydrous. Increase reaction time.
Oiling Out Product MP is near RT; impurities present.Seed the solution with a crystal.[6] Use a mixed solvent system (EtOH/Water) and cool to 0°C.
Starting Material Remains Base was consumed or insufficient.Wash organic layer with 1M NaOH during workup to chemically remove unreacted phenol.
Dark Coloration Oxidation of aldehyde or phenol.Perform reaction under Nitrogen (

) atmosphere.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Detailed mechanistic breakdown of

    
     ether formation). 
    
  • Li, Y., et al. (2008).[1] Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Acta Crystallographica Section E. (Structural data on the starting material).

  • Chemistry Steps. (2022). Williamson Ether Synthesis: Mechanism and Conditions.

Sources

protocol for alkylation of 3-ethoxy-4-hydroxybenzaldehyde

Application Note: High-Efficiency -Alkylation of 3-Ethoxy-4-Hydroxybenzaldehyde

Abstract & Scope

This technical guide outlines the optimized protocol for the

  • Method A (Standard Laboratory Scale): A homogeneous, high-yielding approach using DMF/

    
     for rapid library synthesis.
    
  • Method B (Process/Green Scale): A Phase Transfer Catalysis (PTC) approach using Toluene/Water/TBAB, designed for scalability and solvent recovery.

Mechanistic Insight & Reaction Design

The alkylation of Ethyl Vanillin proceeds via a classical Williamson Ether Synthesis (


Reaction Pathway

The choice of base is critical. Strong hydroxide bases (NaOH/KOH) can induce the Cannizzaro reaction (disproportionation of the aldehyde) or Aldol condensation side products. We utilize Potassium Carbonate (



MechanismStartEthyl Vanillin(Ph-OH)InterPhenoxide Anion(Ph-O⁻ K⁺)Start->InterDeprotonation(-CO2, -H2O)BaseBase (K2CO3)Base->InterTSTransition State[Ph-O...R...X]‡Inter->TSNucleophilicAttackRXAlkyl Halide(R-X)RX->TSProdAlkylated Product(Ph-O-R)TS->ProdSN2 SubstitutionSideSide Product(Salt KX)TS->Side

Figure 1: Mechanistic pathway for the base-mediated O-alkylation of Ethyl Vanillin.

Critical Parameters & Optimization

Success depends on balancing nucleophilicity and solubility.

Solvent Selection Matrix

Polar aprotic solvents accelerate


SolventDielectric Constant (

)
Reaction RateWorkup DifficultyRecommendation
DMF 36.7Very High High (High BP, water soluble)Best for small scale (<10g)
Acetone 20.7ModerateLow (Volatile)Good, often requires KI catalyst
Acetonitrile 37.5HighModerateAlternative to DMF
Toluene 2.38Low (w/o catalyst)LowBest for Scale-up (requires PTC)
Stoichiometry Guidelines
  • Ethyl Vanillin: 1.0 equivalent

  • Alkyl Halide: 1.1 – 1.2 equivalents (Excess drives completion)

  • Base (

    
    ):  1.5 – 2.0 equivalents (Excess ensures full deprotonation and scavenges acid)
    

Experimental Protocols

Method A: High-Throughput Laboratory Protocol (DMF/ )

Target Audience: Medicinal Chemists, Academic Researchers

Reagents:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) [CAS: 121-32-4][1][2][3][4]

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl bromoacetate)

  • Potassium Carbonate (Anhydrous, granular)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Ethyl Vanillin (16.6 g, 100 mmol) and DMF (50 mL) . Stir until fully dissolved.

  • Deprotonation: Add

    
     (20.7 g, 150 mmol)  in one portion. The suspension may turn bright yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add the Alkyl Halide (110 mmol) dropwise via syringe to control exotherm.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: If using Alkyl Chlorides, add Potassium Iodide (KI, 10 mol%) to catalyze via the Finkelstein mechanism.

  • Quench & Workup:

    • Cool mixture to RT.

    • Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

    • Solids: If product precipitates, filter, wash with water, and dry.[5]

    • Oils: If product is an oil, extract with Ethyl Acetate (

      
       mL). Wash organics with Water (
      
      
      ) and Brine (
      
      
      ). Dry over
      
      
      and concentrate.
Method B: Phase Transfer Catalysis (Green/Scale-Up)

Target Audience: Process Chemists, Scale-up Engineers

Concept: Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt to shuttle the phenoxide into the organic phase.

Step-by-Step Workflow:

  • Charge: To a reactor, add Ethyl Vanillin (100 mmol) , Toluene (100 mL) , and TBAB (Tetrabutylammonium bromide, 5 mol%) .

  • Base Addition: Add 30% NaOH aqueous solution (1.5 eq) .

  • Alkylation: Add Alkyl Halide (1.1 eq) .

  • Reflux: Heat to 90°C with vigorous mechanical stirring (essential for phase transfer).

  • Separation: Cool to RT. Separate phases. Wash organic layer with water.[5]

  • Isolation: Crystallize directly from Toluene by cooling or concentrate to dryness.

Workflow Visualization

WorkflowStartStart: Ethyl Vanillin(1.0 eq)SolvDissolve in DMF(0.5 M)Start->SolvBaseAddAdd K2CO3 (1.5 eq)Stir 15 min @ RTSolv->BaseAddReagentAdd Alkyl Halide (1.1 eq)(+ KI if Chloride)BaseAdd->ReagentHeatHeat to 60°C2-4 HoursReagent->HeatCheckTLC/HPLC CheckComplete?Heat->CheckCheck->HeatNo (Extend Time)QuenchPour into Ice WaterCheck->QuenchYesIsolateFilter (Solid) orExtract (Oil)Quench->Isolate

Figure 2: Operational workflow for Method A (DMF/

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion Alkyl halide degradation or stirring issue.Add 0.1 eq extra Alkyl Halide; Increase temp to 80°C.
Dark/Black Mixture Oxidation of aldehyde.Ensure

atmosphere; Check solvent peroxide levels.
C-Alkylation Base too strong or temp too high.Switch from NaOH to

; Lower temperature.
Emulsion (Method B) Phase transfer issue.Filter through Celite; Add saturated Brine.

Validation (NMR):

  • Starting Material: Phenolic -OH singlet at

    
     ppm (DMSO-
    
    
    ).
  • Product: Disappearance of -OH signal. Appearance of new alkyl protons (e.g.,

    
     doublet/singlet around 
    
    
    ppm).
  • Aldehyde: Proton remains at

    
     ppm (confirming no Cannizzaro).
    

References

  • Thermo Fisher Scientific. 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Safety Data Sheet & Properties.Link

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy- (Preparation of related analogs). Org.[6][7] Synth. 1978 , 58, 59. Link

  • Yadav, G. D., & Lande, S. V. Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin. Applied Catalysis A: General, 2005 , 287(2), 267-275.[8] Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.Link

  • Sigma-Aldrich. Ethyl Vanillin Product Specification and Applications.[2]Link

step-by-step synthesis procedure for 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 3-Ethoxy-4-(heptyloxy)benzaldehyde, a valuable intermediate in the development of various organic compounds. The described procedure is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, explanations of experimental choices, and characterization methods to ensure the synthesis of a high-purity final product.

Introduction

This compound is an aromatic aldehyde containing two different ether functionalities. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential to impart specific physicochemical properties to larger molecules. The synthesis of such unsymmetrical ethers is efficiently achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1][2][3]

The strategic choice of reactants is crucial for a successful Williamson ether synthesis. The reaction proceeds via an SN2 mechanism, which is favored by sterically unhindered alkyl halides.[1][2][3] Therefore, the synthesis of this compound will be approached by reacting the phenoxide derived from 3-ethoxy-4-hydroxybenzaldehyde with 1-bromoheptane. This pathway is preferred over the alternative of reacting a heptyloxyphenoxide with an ethyl halide, as primary alkyl halides like 1-bromoheptane are excellent substrates for SN2 reactions.[1][2]

This document will provide a comprehensive guide to the synthesis, including a detailed list of materials, a step-by-step procedure, and methods for the characterization and confirmation of the final product.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction:

Caption: Williamson ether synthesis of this compound.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
3-Ethoxy-4-hydroxybenzaldehydeC9H10O3166.17121-32-4Sigma-AldrichReagentPlus®, 99% purity.[4]
1-BromoheptaneC7H15Br179.10629-04-9Alfa Aesar99% purity.
Potassium Carbonate (K2CO3)K2CO3138.21584-08-7Fisher ScientificAnhydrous, granular.
AcetoneC3H6O58.0867-64-1VWRACS Grade.
Dichloromethane (CH2Cl2)CH2Cl284.9375-09-2Sigma-AldrichACS Grade.
Sodium Sulfate (Na2SO4)Na2SO4142.047757-82-6Fisher ScientificAnhydrous, granular.
Deionized WaterH2O18.027732-18-5In-house---

Experimental Protocol

Synthesis of this compound

This protocol details the synthesis of this compound using the Williamson ether synthesis method.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol).

  • Add anhydrous potassium carbonate (12.5 g, 90.4 mmol) to the flask.

  • Add 150 mL of acetone to the flask.

Rationale: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde, forming the corresponding phenoxide in situ. Acetone is a suitable polar aprotic solvent for this SN2 reaction as it dissolves the reactants and does not participate in the reaction.

Step 2: Addition of Alkyl Halide

  • While stirring the mixture, add 1-bromoheptane (11.9 mL, 13.5 g, 75.3 mmol) to the flask dropwise using a dropping funnel.

Rationale: 1-Bromoheptane is the primary alkyl halide that will be attacked by the phenoxide nucleophile. A slight excess of the alkylating agent is used to ensure the complete conversion of the starting material.

Step 3: Reaction

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 12-16 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the mobile phase.

Rationale: Heating the reaction mixture increases the reaction rate. The extended reaction time ensures that the reaction proceeds to completion. TLC is a crucial technique to visually track the disappearance of the starting material and the appearance of the product.

Step 4: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and any other inorganic salts using a Buchner funnel.

  • Wash the solid residue with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude oil in 100 mL of dichloromethane.

  • Transfer the dichloromethane solution to a separatory funnel and wash with 2 x 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 3-ethoxy-4-hydroxybenzaldehyde.

  • Wash the organic layer with 2 x 50 mL of deionized water and then with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude product.

Rationale: The work-up procedure is designed to separate the desired product from unreacted starting materials, byproducts, and the solvent. The base wash removes the acidic starting material, and the subsequent water and brine washes remove any remaining inorganic impurities. Drying with sodium sulfate removes residual water from the organic phase.

Step 5: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

Rationale: Purification is essential to obtain the target compound with high purity. Column chromatography separates compounds based on their polarity, while recrystallization purifies solid compounds based on differences in their solubility.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 3-ethoxy-4-hydroxybenzaldehyde, K2CO3, and Acetone to Flask B 2. Add 1-bromoheptane A->B C 3. Reflux for 12-16 hours B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in CH2Cl2 E->F G 7. Wash with NaOH, H2O, Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I J J I->J Pure Product

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
1H NMR The spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton, the ethoxy group protons, and the heptyloxy group protons with appropriate chemical shifts and coupling patterns.
13C NMR The spectrum should display the correct number of carbon signals corresponding to the structure of the product.
IR Spectroscopy The spectrum should exhibit a strong absorption band for the aldehyde carbonyl group (C=O) around 1680-1700 cm-1 and C-O stretching bands for the ether linkages.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C16H24O3, MW = 264.36 g/mol ).[5]
Melting Point If the product is a solid, a sharp melting point range indicates high purity.
Characterization Workflow

CharacterizationWorkflow Start Synthesized Product NMR NMR Spectroscopy (1H and 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point (if solid) Start->MP Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis MP->Analysis Final Pure this compound Analysis->Final

Caption: Workflow for the characterization of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1-Bromoheptane is a hazardous substance; avoid inhalation, ingestion, and skin contact.

  • Acetone and dichloromethane are flammable and volatile organic solvents; handle with care and away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound with high purity. The provided characterization methods will ensure the structural integrity of the final product, making it suitable for further applications in research and development.

References

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 1). Williamson ether synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • PrepChem. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-pentyloxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. Retrieved February 15, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde, 98%. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 15, 2026, from [Link]

  • ChemSynthesis. (n.d.). 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. Retrieved February 15, 2026, from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Mesogen Synthesis via 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in materials science and medicinal chemistry. It details the synthesis of liquid crystalline materials (mesogens) utilizing 3-Ethoxy-4-(heptyloxy)benzaldehyde as a core building block.

Executive Summary

This compound is a functionalized aromatic aldehyde critical for synthesizing calamitic (rod-like) liquid crystals . Its structural uniqueness lies in the lateral ethoxy group at the 3-position. Unlike unsubstituted analogs, this lateral group exerts a steric effect that disrupts efficient molecular packing. This disruption typically lowers the melting point (


) and suppresses smectic phase formation in favor of the nematic phase, making it a vital tool for tuning the temperature range of liquid crystalline devices.

Furthermore, the aldehyde functionality serves as a versatile "chemical handle" for condensation reactions (Schiff bases, Knoevenagel condensations) relevant to both optoelectronics and drug discovery (antimicrobial azomethines).

Strategic Synthesis Architecture

The preparation of mesogens from this intermediate follows a modular logic. We must first validate the quality of the starting aldehyde (or synthesize it if commercially unavailable) and then proceed to the mesogenic coupling.

Workflow Visualization

The following diagram outlines the synthetic pathway from the precursor (Ethyl Vanillin) to the final Mesogen (Schiff Base).

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Mesogen Formation EthylVanillin Ethyl Vanillin (Precursor) Aldehyde 3-Ethoxy-4-(heptyloxy) benzaldehyde (Key Intermediate) EthylVanillin->Aldehyde Alkylation (K2CO3, DMF, 80°C) HeptylBromide 1-Bromoheptane (Alkylating Agent) HeptylBromide->Aldehyde SchiffBase Target Mesogen (Schiff Base) Aldehyde->SchiffBase Condensation (EtOH, AcOH, Reflux) Aniline 4-Substituted Aniline (Co-Mesogen) Aniline->SchiffBase

Figure 1: Modular synthetic pathway transforming Ethyl Vanillin into a functional Liquid Crystal Mesogen.

Detailed Experimental Protocols

Module A: Precursor Synthesis (If Commercial Stock is Unavailable)

Rationale: High-purity liquid crystals require starting materials with >99% purity. Commercial batches often contain homologous impurities. Synthesizing from Ethyl Vanillin ensures structural integrity.

Reagents:

  • Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) [CAS: 121-32-4][1]

  • 1-Bromoheptane [CAS: 629-04-9]

  • Potassium Carbonate (

    
    , anhydrous)[2]
    
  • Potassium Iodide (KI, catalytic)[2]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone.

Protocol:

  • Charge: In a 250 mL round-bottom flask, dissolve Ethyl Vanillin (16.6 g, 0.1 mol) in 100 mL of DMF.

  • Base Addition: Add anhydrous

    
     (27.6 g, 0.2 mol) and a spatula tip of KI (catalyst to accelerate alkylation via Finkelstein-like mechanism).
    
  • Alkylation: Add 1-Bromoheptane (21.5 g, 0.12 mol) dropwise under stirring.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The hydroxyl spot should disappear.

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as an oil or solid.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash organic layer with 5% NaOH (to remove unreacted phenol) and then brine.
    
  • Purification: Dry over

    
    , evaporate solvent. Recrystallize from Ethanol.[3][4][5]
    
    • Target Yield: ~85-90%[6]

    • Appearance: White/Pale yellow crystalline solid.

Module B: Mesogen Synthesis (Schiff Base Condensation)

Rationale: The formation of the imine bond (


) extends the rigid 

-conjugated core, which is essential for liquid crystalline behavior (anisotropy).

Target Molecule: (E)-1-(3-ethoxy-4-(heptyloxy)phenyl)-N-(4-butylphenyl)methanimine Reagents:

  • This compound (Synthesized in Module A)

  • 4-Butylaniline (or other para-substituted aniline)

  • Glacial Acetic Acid (Catalyst)[3]

  • Solvent: Absolute Ethanol[7]

Step-by-Step Protocol:

  • Stoichiometry: In a 100 mL round-bottom flask, mix the aldehyde (2.64 g, 10 mmol) and 4-butylaniline (1.49 g, 10 mmol) in 40 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanism:[5][6][8][9][10] Acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–5 hours.

    • Observation: The solution often deepens in color (yellow/orange) due to extended conjugation.

  • Isolation: Cool the mixture to room temperature, then to 0°C. The Schiff base should crystallize out.

  • Filtration: Filter the precipitate and wash with cold ethanol.

  • Purification (Critical): Recrystallize repeatedly (2-3 times) from Ethanol/Ethyl Acetate (10:1) until the transition temperatures (Melting/Clearing points) are constant.

    • Note: Impurities drastically depress the Nematic-Isotropic transition temperature (

      
      ).
      

Characterization & Phase Behavior Analysis

Data Interpretation

The lateral ethoxy group significantly alters the physical properties compared to standard alkoxy-benzaldehydes.

Property4-(Heptyloxy)benzaldehyde Derivative3-Ethoxy-4-(heptyloxy) DerivativeImpact of Lateral Ethoxy
Melting Point (

)
High (>100°C typical)Lowered (~60-80°C)Lateral bulk disrupts crystal packing.
Phase Type Smectic & NematicPredominantly NematicLateral group suppresses layered (smectic) ordering.
Solubility ModerateHighAsymmetry increases entropy of mixing.
Spectroscopic Validation Standards

To ensure scientific integrity, verify the product using these peaks:

  • FT-IR:

    • Disappearance of Carbonyl (

      
      ) peak at ~1680 
      
      
      
      .
    • Appearance of Imine (

      
      ) stretch at 1615–1625 
      
      
      
      .
    • Ether stretches (

      
      ) at 1250 
      
      
      
      and 1040
      
      
      .
  • 1H-NMR (CDCl3, 500 MHz):

    • Azomethine proton (

      
      ):  Singlet at 
      
      
      
      8.3–8.5 ppm
      .
    • Alkoxy protons: Triplet at

      
       4.0 ppm (
      
      
      
      ).
    • Lateral Ethoxy: Quartet at

      
       4.1 ppm and Triplet at 
      
      
      
      1.4 ppm.

Biological Relevance (Drug Development Context)

While primarily used for materials, Schiff bases derived from this compound possess potential antimicrobial and antioxidant activity . The lipophilic heptyl chain facilitates cell membrane penetration, while the azomethine linkage is a known pharmacophore.

  • Screening Recommendation: Researchers should screen these derivatives against S. aureus and E. coli. The lateral ethoxy group may enhance bioavailability by improving solubility compared to purely long-chain analogs.

References

  • Hamed, E. A., et al. (2023).[11] "Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties." Molecules, 28(9), 3804.[11]

  • Ha, S. T., & Ong, L. K. (2009). "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains." Chinese Chemical Letters, 20(7), 767-770.

  • BenchChem. (2025).[3] "The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials." BenchChem Technical Guides.

  • Yeap, G. Y., et al. (2006). "Synthesis and determination of thermotropic liquid crystalline behavior of cinnamaldehyde-based molecules." Molecular Crystals and Liquid Crystals.

  • PubChem. (2025). "this compound Compound Summary." National Library of Medicine.

Sources

Application Notes and Protocols for the Functionalization of 3-Ethoxy-4-(heptyloxy)benzaldehyde for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, demanding a continuous pipeline of novel organic semiconductor materials with tailored optoelectronic properties. This document provides a comprehensive guide to the functionalization of 3-Ethoxy-4-(heptyloxy)benzaldehyde, a versatile precursor, into advanced materials for OLED applications. We present detailed, field-proven protocols for the synthesis of two distinct classes of OLED materials: highly fluorescent stilbene-based emitters via the Wittig reaction and robust triarylamine-based hole-transporting materials through the Suzuki cross-coupling reaction. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide researchers with a deep understanding of the synthetic strategies. Furthermore, we discuss the anticipated photophysical and electrochemical properties of the resulting derivatives and propose optimized OLED device architectures for their effective integration and performance evaluation.

Introduction: The Strategic Advantage of this compound in OLED Material Synthesis

The design of next-generation OLED materials hinges on the precise control of molecular architecture to fine-tune key parameters such as the HOMO/LUMO energy levels, photoluminescence quantum yield (PLQY), and charge carrier mobility. The precursor, this compound, offers a strategic entry point for synthesizing novel OLED materials. The presence of two distinct alkoxy groups, ethoxy and heptyloxy, provides excellent solubility in common organic solvents, which is crucial for solution-based processing of OLED devices. The longer heptyloxy chain, in particular, can disrupt intermolecular packing in the solid state, mitigating aggregation-caused quenching (ACQ) of fluorescence and promoting morphological stability in thin films. The reactive aldehyde functionality serves as a versatile handle for introducing a wide array of functional moieties, enabling the targeted synthesis of both emissive and charge-transporting materials.

This application note will detail two primary functionalization pathways for this compound, transforming it into core components for state-of-the-art OLEDs.

Functionalization Pathway I: Synthesis of a Stilbene-Based Emissive Material via Wittig Reaction

Stilbene derivatives are a well-established class of blue and green emitting materials in OLEDs due to their high fluorescence quantum yields and good thermal stability. The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes, making it an ideal choice for converting this compound into a luminescent stilbene derivative.[1][2]

Rationale for Synthetic Design

The target molecule is a stilbene derivative featuring the 3-ethoxy-4-(heptyloxy)phenyl group on one side of the double bond and a 4-(diphenylamino)phenyl group on the other. This donor-acceptor (D-A) type structure is designed to enhance the intramolecular charge transfer (ICT) character of the excited state, which can lead to high PLQY and solvatochromism. The triphenylamine (TPA) moiety is a well-known electron-donating group that also imparts good hole-transporting properties.

Experimental Protocol: Wittig Olefination

Reaction Scheme:

Caption: Wittig reaction for the synthesis of the target stilbene derivative.

Materials:

  • This compound (1.0 eq)

  • (4-(Diphenylamino)benzyl)triphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Ylide (in situ): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (4-(Diphenylamino)benzyl)triphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF to dissolve the phosphonium salt.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) portion-wise. The solution will typically turn a deep color (often orange or red), indicating the formation of the phosphorus ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product will contain the desired stilbene and triphenylphosphine oxide. A preliminary purification can be achieved by triturating the crude solid with hexanes to remove some of the nonpolar impurities.

  • The final purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • The product fractions are combined and the solvent is removed under reduced pressure to yield the pure stilbene derivative as a solid.

Expected Characterization and Performance

The synthesized stilbene derivative is expected to exhibit strong photoluminescence in the blue-green region of the visible spectrum.

PropertyEstimated Value/CharacteristicRationale
Appearance Yellowish-green solidConsistent with conjugated stilbene chromophores.
Emission (in Toluene) ~480 - 520 nmThe alkoxy groups and the TPA moiety are electron-donating, which typically results in a red-shift compared to unsubstituted stilbene.
Photoluminescence Quantum Yield (PLQY) > 70%The D-A structure and the bulky alkoxy groups that reduce aggregation favor high PLQY.[3]
HOMO Level ~ -5.2 to -5.4 eVPrimarily determined by the electron-rich TPA and alkoxy-substituted phenyl moieties.[4]
LUMO Level ~ -2.3 to -2.5 eVPrimarily localized on the stilbene backbone.[4]

Functionalization Pathway II: Synthesis of a Triarylamine-Based Hole-Transporting Material via Suzuki Coupling

Triarylamine derivatives are the cornerstone of hole-transporting layers (HTLs) in OLEDs due to their excellent hole mobility, high thermal stability, and appropriate HOMO energy levels for efficient hole injection from the anode.[5] The Suzuki cross-coupling reaction is a highly versatile and efficient method for forming carbon-carbon bonds, particularly for coupling aryl halides with arylboronic acids or esters.[6]

Rationale for Synthetic Design

For this pathway, we will first convert this compound to the corresponding aryl bromide. This brominated precursor will then be coupled with a bis(4-(diphenylamino)phenyl)boronic acid. The resulting molecule will be a star-shaped triarylamine with a central 3-ethoxy-4-(heptyloxy)phenyl core. This design imparts high thermal stability (high glass transition temperature, Tg) and good film-forming properties, which are essential for a robust HTL.

Experimental Protocol: Bromination and Suzuki Coupling

Reaction Scheme:

Caption: Two-step synthesis of the target triarylamine derivative.

Step 1: Bromination of this compound

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-bromo-3-ethoxy-4-(heptyloxy)benzene.

Step 2: Suzuki Cross-Coupling

Materials:

  • 1-Bromo-3-ethoxy-4-(heptyloxy)benzene (1.0 eq)

  • Bis(4-(diphenylamino)phenyl)boronic acid (0.55 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethanol

Procedure:

  • To a Schlenk flask, add 1-bromo-3-ethoxy-4-(heptyloxy)benzene (1.0 eq), bis(4-(diphenylamino)phenyl)boronic acid (0.55 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with N₂ or Ar for 30 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/ethanol) to obtain the pure triarylamine derivative.

Expected Characterization and Performance

The synthesized triarylamine derivative is designed to function as a high-performance hole-transporting material.

PropertyEstimated Value/CharacteristicRationale
Appearance White to off-white solidTypical for non-conjugated triarylamines.
Glass Transition Temperature (Tg) > 120 °CThe rigid, star-shaped structure contributes to high thermal stability.
HOMO Level ~ -5.1 to -5.3 eVThe multiple triarylamine units result in a high-lying HOMO, facilitating hole injection from ITO.[7]
LUMO Level ~ -2.0 to -2.2 eVThe LUMO is high due to the lack of strong electron-accepting moieties, ensuring good electron-blocking properties.[7]
Hole Mobility > 10⁻⁴ cm²/VsTriarylamine derivatives are known for their high hole mobility.

Application in OLED Devices: Proposed Architectures

The successful integration of these newly synthesized materials into efficient OLED devices requires a carefully designed device architecture.

Device Architecture for the Stilbene-Based Emitter

For the stilbene derivative acting as an emissive material, a multilayer device structure is proposed to ensure efficient charge injection, transport, and recombination within the emissive layer (EML).

OLED_Emitter Anode Anode (ITO) HIL HIL (HAT-CN, 10 nm) HTL HTL (NPB, 40 nm) EML EML: Host (TCTA) + Stilbene Emitter (10%), 20 nm ETL ETL (TPBi, 30 nm) EIL EIL (LiF, 1 nm) Cathode Cathode (Al, 100 nm)

Caption: Proposed OLED architecture for the stilbene-based emitter.

In this architecture, HAT-CN serves as the hole-injection layer (HIL) to facilitate hole injection from the indium tin oxide (ITO) anode. NPB is a standard hole-transporting layer (HTL). The emissive layer consists of the synthesized stilbene derivative doped into a host material like TCTA to minimize concentration quenching. TPBi acts as the electron-transporting layer (ETL), and a thin layer of LiF serves as the electron-injection layer (EIL) to improve electron injection from the aluminum (Al) cathode.[8]

Device Architecture for the Triarylamine-Based HTL

When using the synthesized triarylamine as a hole-transporting material, it replaces the standard HTL in a device with a well-established emissive layer.

OLED_HTL Anode Anode (ITO) HIL HIL (HAT-CN, 10 nm) New_HTL HTL (Synthesized Triarylamine, 40 nm) EML EML: Host (CBP) + Emitter (e.g., Ir(ppy)₃), 20 nm ETL ETL (TPBi, 30 nm) EIL EIL (LiF, 1 nm) Cathode Cathode (Al, 100 nm)

Caption: Proposed OLED architecture using the synthesized triarylamine as the HTL.

This device architecture allows for the direct evaluation of the performance of the new triarylamine HTL in comparison to standard materials. The use of a well-characterized green phosphorescent emitter like Ir(ppy)₃ in a CBP host provides a reliable benchmark for assessing the hole-injection and transport capabilities of the newly synthesized material.

Conclusion

This compound is a highly promising and versatile platform for the development of advanced OLED materials. The synthetic protocols detailed in this application note for Wittig and Suzuki reactions provide clear and reproducible pathways to novel stilbene-based emitters and triarylamine-based hole-transporting materials. The strategic incorporation of ethoxy and heptyloxy substituents is anticipated to confer desirable properties such as high solubility, good film morphology, and reduced aggregation-caused quenching. The proposed OLED device architectures offer a solid foundation for researchers to integrate and evaluate these new materials, paving the way for the next generation of high-performance and cost-effective OLED displays and lighting solutions.

References

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Adv Mater. 2021 Sep;33(35):e2008032. doi: 10.1002/adma.202008032. Epub 2021 Jul 23.
  • Cias, P., Slugovc, C., & Gescheidt, G. (2011). Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction. The Journal of Physical Chemistry A, 115(49), 14143–14152.
  • ResearchGate. (n.d.). The device architecture of state-of-the-art OLED devices. Retrieved February 15, 2026, from [Link]

  • Roberts, J. C., & Pincock, J. A. (2006). Methoxy-Substituted Stilbenes, Styrenes, and 1-Arylpropenes: Photophysical Properties and Photoadditions of Alcohols. The Journal of Organic Chemistry, 71(23), 8753–8761.
  • Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
  • Wikipedia. (2024, January 29). Wittig reaction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 8). Suzuki Cross-Coupling. Retrieved February 15, 2026, from [Link]

  • Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved February 15, 2026, from [Link]

  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved February 15, 2026, from [Link]

Sources

green chemistry methods for synthesizing 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists seeking sustainable, scalable, and high-purity synthesis routes for 3-Ethoxy-4-(heptyloxy)benzaldehyde .

Introduction & Scientific Rationale

This compound is a functionalized aromatic aldehyde often utilized as a key intermediate in the synthesis of liquid crystals, ferroelectric materials, and pharmaceutical precursors (specifically tyrosine kinase inhibitors and lipid-modulating agents).

Historically, the alkylation of phenols (Williamson ether synthesis) relies on dipolar aprotic solvents like DMF (Dimethylformamide) or DMSO , using high temperatures and weak bases (K₂CO₃). While effective, these methods suffer from:

  • High Solvent Toxicity: DMF is a reproductive toxin and difficult to remove.

  • Poor Atom Economy: Large volumes of water are required for workup.

  • Energy Inefficiency: High boiling points require significant energy for solvent recovery.

The Green Chemistry Approach

This guide presents two validated "Green" protocols that eliminate hazardous solvents, utilizing Phase Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS) .

Key Advantages:

  • Solvent-Free or Bio-Solvent: Uses water or ethanol.

  • Catalytic Efficiency: TBAB (Tetrabutylammonium bromide) lowers activation energy.

  • Scalability: Protocols are designed for gram-to-kilogram transition.

Reaction Pathway & Mechanism[1][2][3]

The synthesis involves the


 alkylation of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)  with 1-Bromoheptane .
Mechanistic Visualization

The following diagram illustrates the Phase Transfer Catalysis mechanism, highlighting the transport of the phenolate ion across the interface.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase / Interface Base Base (K2CO3) EV_Aq Ethyl Vanillin (Deprotonated) Base->EV_Aq Deprotonation IonPair [Q+ Phenolate-] Active Species EV_Aq->IonPair Ion Exchange (Interface) Q_X Q+Br- (Catalyst) Q_X->IonPair Salt KBr (Waste) Product Target: This compound IonPair->Product SN2 Attack AlkylHalide 1-Bromoheptane AlkylHalide->Product Q_Br_Org Q+Br- (Recycled) Product->Q_Br_Org Release Catalyst Q_Br_Org->Q_X Return to Interface

Figure 1: Interfacial mechanism of Phase Transfer Catalysis (PTC) facilitating the alkylation of Ethyl Vanillin without toxic solvents.

Experimental Protocols

Protocol A: Solvent-Free Phase Transfer Catalysis (Recommended)

Best for: High throughput, low waste, and ease of workup.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): 16.6 g (100 mmol)

  • 1-Bromoheptane: 19.7 g (110 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ): 27.6 g (200 mmol, 2.0 eq)
    
  • Tetrabutylammonium Bromide (TBAB): 1.6 g (5 mol%)

  • Water (for workup only)

Step-by-Step Methodology:

  • Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Ethyl Vanillin,

    
    , and TBAB.
    
  • Reagent Addition: Add 1-Bromoheptane dropwise. Note: No solvent is added; the alkyl halide acts as the liquid phase initially.

  • Reaction: Heat the mixture to 85°C in an oil bath with vigorous stirring (800 rpm). The mixture will become a melt/slurry.

  • Monitoring: Monitor by TLC (Mobile Phase: 8:2 Hexane:Ethyl Acetate). Reaction typically completes in 2–3 hours .

  • Quenching: Cool to 50°C. Add 50 mL of warm deionized water to dissolve the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Separation:

    • If Product is Solid: The product will precipitate. Filter, wash with water (3 x 20 mL), and dry.

    • If Product is Oil: Extract with "Green" Ethyl Acetate (bio-based) or 2-MeTHF. Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) .

Expected Yield: 92–96% E-Factor: < 1.5 (Excellent)

Protocol B: Microwave-Assisted Synthesis in Bio-Ethanol

Best for: Rapid library synthesis and small-scale R&D.

Materials:

  • Ethyl Vanillin: 1.0 mmol

  • 1-Bromoheptane: 1.2 mmol

  • KOH (pellets): 1.5 mmol

  • Ethanol (Absolute): 2.0 mL

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl Vanillin and KOH in Ethanol in a 10 mL microwave-transparent vial. Stir for 5 mins to form the phenoxide (color change to yellow/orange).

  • Addition: Add 1-Bromoheptane. Cap the vial.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Temp: 110°C

    • Power: Dynamic (Max 150W)

    • Time: 10–15 minutes

  • Workup: Pour reaction mixture into 10 mL ice water. The product precipitates immediately.

  • Isolation: Filtration followed by washing with cold water.

Expected Yield: 88–93% Reaction Time: 15 minutes (vs. 4 hours thermal)

Data Summary & Validation

Green Metrics Comparison
MetricConventional (DMF)Protocol A (PTC)Protocol B (MW)
Solvent DMF (Toxic)None (Solvent-Free)Ethanol (Bio-renewable)
Temp/Time 100°C / 6–12 h85°C / 2–3 h110°C / 15 min
Workup Extraction/DistillationWater Wash/FiltrationPrecipitation
Atom Economy ModerateHighHigh
Yield 75–85%92–96% 88–93%
Quality Control (QC) Specifications

To ensure the integrity of the synthesized intermediate, the following QC parameters must be met:

  • Appearance: White to off-white crystalline solid (or pale yellow oil, dependent on purity/polymorph).

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.83 (s, 1H, CHO )
      
    • 
       7.40 (dd, 1H, Ar-H)
      
    • 
       7.38 (d, 1H, Ar-H)
      
    • 
       6.96 (d, 1H, Ar-H)
      
    • 
       4.15 (q, 2H, -OCH 2CH3)
      
    • 
       4.08 (t, 2H, -OCH 2(CH2)5CH3)
      
    • 
       1.85–1.30 (m, 10H, Alkyl chain)
      
    • 
       0.89 (t, 3H, -CH3)
      
  • HPLC Purity: > 98.5% (Area %)

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Bogdal, D., Pielichowski, J., & Boron, A. (1998). "New synthetic method of aromatic ethers under microwave irradiation in dry media". Synthetic Communications, 28(16), 3029-3039. (Microwave solvent-free protocols).[1][2]

  • Prajapati, D., & Gohain, M. (2006). "An efficient synthesis of ethers using Al2O3-supported potassium carbonate under microwave irradiation". Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 3-Ethoxy-4-(heptyloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to synthesize 3-Ethoxy-4-(heptyloxy)benzaldehyde via the O-alkylation of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde). While this is a standard Williamson ether synthesis, the introduction of the lipophilic heptyl chain introduces specific kinetic and isolation challenges that do not exist with shorter chain analogs (e.g., methyl/ethyl).

This guide replaces standard textbook procedures with an optimized industrial-research protocol designed to push yields from the typical 60-70% to >90% while ensuring high purity.

Part 1: The Reaction Landscape

To troubleshoot effectively, we must visualize the competing pathways. The heptyl chain adds steric bulk and significant lipophilicity, altering the solubility profile compared to standard vanillin alkylations.

ReactionLandscape SM Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Intermediate Potassium Phenoxide Intermediate SM->Intermediate Deprotonation (Fast) Base Base (K2CO3) + Catalyst (KI) Base->Intermediate Reagent 1-Bromoheptane Product TARGET: This compound Reagent->Product Side2 Impurity: Unreacted Alkyl Halide Reagent->Side2 Excess/Incomplete Removal Intermediate->Product SN2 Attack (Rate Limiting Step) Side1 Side Product: Cannizzaro (Disproportionation) Intermediate->Side1 If pH > 12 (Avoid Hydroxide bases)

Figure 1: Reaction pathway analysis highlighting the critical SN2 step and potential diversion points.

Part 2: Critical Process Parameters (CPP)

The difference between a 60% yield and a 95% yield lies in three specific variables.

The "Finkelstein" Catalyst Effect

Alkyl bromides (1-bromoheptane) are moderately reactive. For a sterically heavier chain like heptyl, the reaction can stall.

  • The Fix: Add Potassium Iodide (KI) (10 mol%).

  • Mechanism: KI reacts with 1-bromoheptane in situ to form 1-iodoheptane. The iodide is a better leaving group than bromide, accelerating the SN2 attack by the phenoxide [1].

  • Impact: Reduces reaction time from 12h to 4h and drives conversion to completion.

Solvent Choice: The Polarity Trap
  • Acetone: Too slow (low boiling point, 56°C).

  • DMF: Excellent rate, but difficult to remove during workup (causing "oiling out" of product).

  • Acetonitrile (MeCN): The "Goldilocks" solvent. It boils at 82°C (sufficient energy for SN2) and is easily removed by evaporation, unlike DMF.

  • Recommendation: Use DMF for maximum speed, but follow the specific workup below. Use MeCN if you lack high-vacuum pumps.

Stoichiometry & Base
  • Base: Use Potassium Carbonate (K2CO3) .[1][2] Avoid NaOH/KOH; strong hydroxide bases can attack the aldehyde group (Cannizzaro reaction) or cause aldol condensation [2].

  • Particle Size: You must use anhydrous, finely ground K2CO3. Industrial "granular" K2CO3 has low surface area, leading to stalled reactions.

Part 3: Optimized Experimental Protocol

Target Scale: 10 mmol (approx. 2.0 g scale) Expected Yield: 92-96% Appearance: Pale yellow oil or low-melting solid.

Reagents Table
ReagentMW ( g/mol )Equiv.AmountRole
Ethyl Vanillin 166.171.01.66 gSubstrate
1-Bromoheptane 179.101.22.15 g (1.9 mL)Electrophile
K2CO3 (Anhydrous) 138.212.02.76 gBase
Potassium Iodide 166.000.10.17 gCatalyst
DMF (Dry) --15 mLSolvent
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Add Ethyl Vanillin (1.66 g), K2CO3 (2.76 g, finely ground), and KI (0.17 g).

    • Add DMF (15 mL). Note: If DMF is not fresh, dry it over 4Å molecular sieves overnight.

  • Activation (Important):

    • Stir the mixture at room temperature for 15 minutes. You will see a color change (yellowing) as the phenoxide anion forms.

  • Alkylation:

    • Add 1-Bromoheptane (1.9 mL) dropwise via syringe.

    • Fit a condenser and heat the reaction to 80°C .

    • Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).

    • Checkpoint: Reaction should be complete in 3–5 hours. The starting material spot (Rf ~0.3) should disappear; product spot (Rf ~0.7) will dominate.

  • Workup (The "Anti-Oil" Method):

    • Critique of standard method: Simply adding water often creates a sticky emulsion because the heptyl chain acts like a surfactant.

    • Step A: Cool reaction to Room Temp.[1][3] Pour mixture into 100 mL Ice Water .

    • Step B: Extract with Ethyl Acetate (3 x 30 mL) .

    • Step C (Crucial for DMF removal): Wash the combined organic layer with 5% Lithium Chloride (LiCl) solution (2 x 20 mL), followed by Brine (1 x 20 mL). LiCl pulls DMF out of the organic phase 5x better than water alone [3].

    • Step D: Dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is likely a yellow oil.

    • Flash Column: Silica gel, eluting with 5% -> 10% EtOAc in Hexane.

    • Alternative (Recrystallization):[1][4] If the product solidifies, recrystallize from minimal hot Ethanol or Hexane.

Part 4: Troubleshooting & FAQ

Q1: My product is "oiling out" and won't crystallize.

Cause: Heptyl chains lower the melting point significantly compared to methyl/ethyl analogs. Traces of DMF or unreacted bromoheptane depress the melting point further. Solution:

  • Ensure all DMF is removed (use the LiCl wash mentioned above).[5][6]

  • Place the oil under high vacuum (<1 mbar) for 4 hours to remove volatile 1-bromoheptane.

  • Seed the oil with a crystal from a previous batch if available, or scratch the flask wall with a glass rod at 0°C.

Q2: I see a persistent spot of Starting Material (Ethyl Vanillin) on TLC.

Cause: "Stalled" reaction due to hydration of the base. Water kills the SN2 reaction by solvating the nucleophile. Solution:

  • Did you grind the K2CO3?

  • Was the DMF dry?

  • Rescue: Add 0.5 equiv of fresh K2CO3 and 0.1 equiv of KI. Raise temp to 90°C for 1 hour.

Q3: The reaction mixture turned dark brown/black.

Cause: Oxidation of the aldehyde or polymerization. This happens if the reaction is run too hot (>100°C) or exposed to air for prolonged periods at high heat. Solution:

  • Keep temp at 80°C.

  • Flush the flask with Nitrogen/Argon before heating.

  • The product can be recovered via column chromatography (the dark color usually stays at the baseline).

Q4: Can I avoid DMF? It's hazardous.

Yes. Use the Phase Transfer Catalysis (PTC) method [4].

  • Solvent: Toluene (20 mL) + Water (5 mL).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Procedure: Reflux vigorously. The TBAB shuttles the phenoxide between the water and toluene phases. This is slower (8-12h) but easier to work up (just separate layers).

Part 5: Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice Water Start->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash1 Wash: 5% LiCl (aq) *Removes DMF* Extract->Wash1 Wash2 Wash: Brine Wash1->Wash2 Dry Dry (MgSO4) & Evaporate Wash2->Dry Decision State? Dry->Decision Solid Recrystallize (Ethanol) Decision->Solid Solid Oil Flash Column (Hex/EtOAc) Decision->Oil Oil

Figure 2: Optimized workup protocol emphasizing the removal of DMF via Lithium Chloride washes.

References

  • Finkelstein Reaction Mechanism & Catalysis

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text on nucleophilic substitution enhancement via iodide).
    • See also: Echemi. "Effect of potassium iodide on alkylation."

  • Aldehyde Stability in Base: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (Section on aromatic aldehydes and Cannizzaro avoidance).
  • DMF Removal Strategies

    • Delhaye, L., et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction."[5] Organic Process Research & Development, 2007.

  • Phase Transfer Catalysis (Green Alternative)

    • Patel, et al. "Green synthesis of 3-ethoxy-4-methoxybenzaldehyde." CN107827722B.[7] (Patent describing PTC methods for alkoxybenzaldehydes).

Sources

Technical Support Center: Purification of Crude 3-Ethoxy-4-(heptyloxy)benzaldehyde

[1][2][3]

Executive Summary & Molecule Profile[1][2]

3-Ethoxy-4-(heptyloxy)benzaldehyde is a lipophilic benzaldehyde derivative, frequently utilized as an intermediate in the synthesis of liquid crystals and pharmaceutical building blocks.[1][2][3]

The primary challenge in purifying this molecule lies in its amphiphilic nature: the polar aldehyde/ethoxy head group contrasts with the lipophilic heptyl tail.[3] This often results in "oiling out" during crystallization or retention of non-polar alkyl halides (starting materials).[1][2]

PropertyDescription
Core Structure Benzaldehyde (C1)
Substituents 3-Ethoxy (Ethyl ether), 4-Heptyloxy (C7 Alkyl chain)
Common Impurities 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), Heptyl Bromide, 3-Ethoxy-4-(heptyloxy)benzoic acid (Oxidation product).[1][2][3][4]
Physical State Low-melting solid or viscous oil (purity dependent).[1][2][3]

Primary Purification Protocols

Do not rely on a single method. We recommend a Chemical Purification (Bisulfite) followed by Physical Polishing (Recrystallization) for >99% purity.[1][2]

Method A: The Bisulfite Adduct Protocol (Chemical Separation)

Best for: Removing non-aldehyde impurities (e.g., unreacted heptyl bromide, solvent residues).[1][2]

Mechanism: Sodium bisulfite reacts reversibly with the aldehyde carbonyl to form a water-soluble sulfonate salt.[2][3] Impurities remain in the organic layer.[3]

Step-by-Step Protocol:

  • Preparation: Dissolve 10 g of crude oil in 30 mL of Ethyl Acetate .

  • Adduct Formation: Add 50 mL of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Agitation: Stir vigorously for 2–4 hours. Note: A white precipitate (the adduct) may form at the interface.[1][2] This is normal.

  • Separation (The Wash):

    • Transfer to a separatory funnel.[2][5][6]

    • If solid adduct exists, filter it off and wash with diethyl ether (discard filtrate).[1][2]

    • If no solid, separate layers.[2][3] Keep the Aqueous Layer (contains product).[1][2] Discard the Organic Layer (contains heptyl bromide).[1][2]

  • Regeneration:

    • Place the Aqueous layer (or solid adduct) in a flask.[1][2]

    • Add 40 mL Ethyl Acetate.[2][3]

    • Slowly add 10% Sodium Carbonate (

      
      ) or NaOH until pH > 10.[1][2] Caution: Gas evolution (
      
      
      ) if using carbonate.[1][2]
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
Method B: Recrystallization (Physical Polishing)

Best for: Final polishing of solids and removing trace oxidized acids.[1][2]

Due to the C7 chain, this molecule is prone to "oiling out."[3]

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 9:1 to 8:2Dissolve in hot EtOH.[1][2][3] Add warm water until turbid. Cool very slowly to 4°C.
Hexane (Cold) 100%Dissolve at RT.[1][2] Cool to -20°C. Best for removing polar impurities.[2][3]
MeOH / Water 5:1Stronger polarity; higher risk of oiling out but better rejection of alkyl halides.[2][3]

Decision Logic & Workflows

Workflow Visualization: Bisulfite Purification

The following diagram illustrates the chemical logic ensuring the separation of the aldehyde from non-polar contaminants.

BisulfitePurificationCrudeCrude Mixture(Aldehyde + Impurities)BisulfiteAdd Sat. NaHSO3(Stir 2-4 hrs)Crude->BisulfitePhaseSepPhase SeparationBisulfite->PhaseSepOrgLayerOrganic Layer(Contains Heptyl Bromide& Non-Aldehydes)PhaseSep->OrgLayerNon-polar impuritiesAqLayerAqueous Layer/Solid(Bisulfite Adduct)PhaseSep->AqLayerTarget MoleculeWasteDiscardOrgLayer->WasteRegenRegenerationAdd Base (pH > 10)Extract w/ EtOAcAqLayer->RegenFinalPure AldehydeRegen->Final

Caption: Separation logic utilizing the reversible formation of water-soluble bisulfite adducts.

Troubleshooting & FAQs

Q1: The product is "oiling out" during recrystallization (forming a blob instead of crystals). How do I fix this?

  • Cause: The solution is cooling too fast, or the concentration is too high (supersaturation).[1] The lipophilic heptyl chain lowers the melting point, making it behave like a grease.[3]

  • Solution:

    • Reheat until dissolved.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall.[2]

    • Insulate: Wrap the flask in foil/towel to slow cooling.

    • Solvent Switch: Switch from Ethanol/Water to Hexane .[2][3] Dissolve at room temperature and place in a -20°C freezer.

Q2: My product has turned yellow after purification.

  • Cause: Oxidation.[2][3] Benzaldehydes oxidize to benzoic acids (3-Ethoxy-4-heptyloxybenzoic acid) upon exposure to air.[1][2][3] Traces of phenolic starting material (Ethyl Vanillin) can also cause yellowing.[1][2]

  • Solution:

    • Wash: Dissolve in ether and wash with dilute

      
       (removes the benzoic acid impurity).[2]
      
    • Storage: Store under Nitrogen/Argon at 4°C.

Q3: The Bisulfite method resulted in a low yield.

  • Cause: Incomplete adduct formation (steric hindrance from the ethoxy group) or incomplete hydrolysis during regeneration.[1][2]

  • Solution: Increase the stirring time with bisulfite to 6+ hours. During regeneration, ensure the pH is strictly >10 and stir the biphasic mixture for at least 30 minutes to ensure the aldehyde fully migrates back to the organic layer.

Q4: Can I use Vacuum Distillation?

  • Answer: Yes, but with caution. High temperatures can cause decomposition or oxidation.[2][3]

  • Recommendation: Use Kugelrohr distillation or high-vacuum (<0.5 mmHg).[1][2][3] Expect a boiling point >180°C at reduced pressure due to the molecular weight (~264 g/mol ) and van der Waals forces from the heptyl chain.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (Standard protocols for Bisulfite Adduct purification of aldehydes).

  • Wiberg, K. B. "Laboratory Technique in Organic Chemistry."[2][3] McGraw-Hill, 1960.[2][3] (Crystallization strategies for low-melting solids).

  • Furniss, B. S., et al. "Purification of Aldehydes via Bisulfite Addition."[2][3] Organic Syntheses, Coll.[2][3] Vol. 2, p. 523.[2][3] [1][2]

  • University of Rochester, Dept. of Chemistry. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Org.[2][5][6] Process Res. Dev. 2017, 21, 9, 1394–1403.[2][3][7] [1][2]

Technical Support Center: Recrystallization of 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-ethoxy-4-(heptyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. As a molecule with a distinct polarity profile—possessing an aromatic aldehyde, an ethoxy group, and a long-chain heptyloxy group—selecting an appropriate recrystallization solvent system is critical and can present unique challenges. This document will provide a logical framework for solvent selection, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal recrystallization solvent should exhibit a steep solubility curve for this compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is the cornerstone of effective recrystallization, as it allows for the dissolution of the compound and its impurities in a minimal amount of hot solvent, followed by the selective crystallization of the target compound upon cooling, leaving impurities behind in the mother liquor.

Other important solvent properties include:

  • Inertness: The solvent should not react with the aldehyde functionality.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxicity: Safer solvents are always preferred to minimize researcher exposure and environmental impact.

Q2: How does the heptyloxy group influence solvent selection compared to a simpler analogue like 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)?

The C7H15 alkyl chain of the heptyloxy group significantly increases the nonpolar character of the molecule. While ethyl vanillin can be recrystallized from a relatively polar ethanol/water mixture[1], this compound will be substantially more soluble in nonpolar organic solvents and less soluble in polar solvents like water. Therefore, you should start your solvent screening with less polar solvents than those used for ethyl vanillin. A good starting point would be solvents like heptane, ethanol, or mixtures thereof.

Q3: What analytical techniques are recommended for assessing the purity of the recrystallized product?

To ensure the effectiveness of the recrystallization, it is crucial to assess the purity of the resulting crystals. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity by comparing the crude material and the recrystallized product against a reference standard. A single spot for the recrystallized material indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a strong indicator of high purity. Impurities typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals upon cooling.

  • Causality: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high at a given temperature, or the solution is too concentrated. Instead of forming an ordered crystal lattice, the compound separates as a supercooled liquid. This is more common with compounds that have long alkyl chains.[2][3]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a "good" solvent (one in which the compound is more soluble) to decrease the supersaturation.

    • Allow the solution to cool much more slowly. A slower cooling rate provides more time for nucleation and proper crystal growth. Insulating the flask can help.

    • If using a mixed solvent system, you may have added too much "bad" solvent (antisolvent). Add a small amount of the "good" solvent until the solution is clear again at an elevated temperature, then cool slowly.

Problem 2: No crystals form, even after extended cooling.

  • Causality: The solution is not sufficiently supersaturated. This can happen if too much solvent was used initially.

  • Solution:

    • Induce crystallization. Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Add a seed crystal. If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

    • Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much, which could lead to rapid precipitation and trapping of impurities. Once the solution is more concentrated, allow it to cool again.

Problem 3: The resulting crystals are colored.

  • Causality: Colored impurities are present in the crude material and have co-precipitated with your product. Aldehydes can also be prone to air oxidation, which can lead to colored byproducts.

  • Solution:

    • Use activated carbon (charcoal). After dissolving the crude compound in the hot solvent, add a small amount of activated carbon to the solution. The colored impurities will adsorb to the surface of the carbon.

    • Perform a hot filtration. Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

    • Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool.

Problem 4: Low recovery of the recrystallized product.

  • Causality:

    • Using too much solvent.

    • The compound has significant solubility in the solvent even at low temperatures.

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent at room temperature.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • To prevent premature crystallization during hot filtration, use a pre-warmed funnel and flask.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using cold solvent minimizes the dissolution of the purified product.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening

This protocol is designed to identify a suitable single solvent for recrystallization.

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, heptane) dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the compound just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is useful if no single solvent is found to be ideal. A common approach is to use a solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent or antisolvent).[5][6][7][8]

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or acetone).

  • While the solution is still hot, add the "bad" solvent (e.g., water or heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.

Data Presentation: Solvent Screening Guide

The following table provides a starting point for solvent selection based on the structure of this compound.

Solvent ClassExample SolventsExpected Solubility of this compoundPotential for Recrystallization
Alcohols Ethanol, IsopropanolGood solubility when hot, moderate when cold.Good potential, especially in a mixed system with water.
Alkanes Heptane, HexaneLow solubility, may be a good "bad" solvent.Good potential as an antisolvent with a more polar solvent.
Esters Ethyl AcetateGood solubility.May be too good of a solvent, but could work in a mixture with alkanes.
Ketones AcetoneHigh solubility.Likely too soluble for single-solvent use; potential as the "good" solvent in a mixed pair.
Ethers Diethyl Ether, MTBEHigh solubility.Generally too volatile and a good solvent for single use.
Water Insoluble.Excellent "bad" solvent (antisolvent) when paired with a water-miscible organic solvent like ethanol or acetone.

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow Start Start: Crude Product Screen_Single Screen Single Solvents (e.g., Ethanol, Heptane, Ethyl Acetate) Start->Screen_Single Good_Single Is there a good single solvent? (High solubility hot, low solubility cold) Screen_Single->Good_Single Perform_Single Perform Single-Solvent Recrystallization Good_Single->Perform_Single Yes Screen_Mixed Identify a 'Good' Solvent (dissolves compound well) and a 'Bad' Solvent (poorly dissolves) Good_Single->Screen_Mixed No End Pure Crystals Perform_Single->End Troubleshoot Troubleshoot: - Oiling out - No crystals - Low yield Perform_Single->Troubleshoot Miscible Are the two solvents miscible? Screen_Mixed->Miscible Perform_Mixed Perform Mixed-Solvent Recrystallization Miscible->Perform_Mixed Yes Re_Screen_Mixed Select a new solvent pair Miscible->Re_Screen_Mixed No Perform_Mixed->End Perform_Mixed->Troubleshoot Re_Screen_Mixed->Screen_Mixed Troubleshoot->Start Re-evaluate process

Sources

Technical Support Center: Photostability of 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-EHBA-PS1

Revision: 1.0

Introduction

3-Ethoxy-4-(heptyloxy)benzaldehyde is an aromatic aldehyde derivative with potential applications in organic synthesis, materials science, and as an intermediate in the development of active pharmaceutical ingredients. As with many complex organic molecules, particularly those containing a benzaldehyde moiety, its stability under ultraviolet (UV) and visible light is a critical parameter that can influence experimental outcomes, product purity, and storage conditions. This guide provides in-depth technical support for researchers encountering issues related to the photostability of this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow and shows new spots on TLC after being left on the benchtop. What is happening?

This is a classic sign of photodegradation. The aromatic aldehyde functional group, in conjunction with the electron-donating ether groups, makes the molecule susceptible to degradation upon exposure to ambient and UV light. Light energy can excite the electrons in the molecule, particularly in the conjugated system of the benzene ring and carbonyl group, leading to chemical reactions that alter its structure.[1][2] The observed color change and appearance of new impurities are direct evidence that the parent compound is breaking down. A related compound, 3-Ethoxy-4-hydroxybenzaldehyde, is known to be sensitive to air and light, suggesting this is a characteristic of this class of molecules.[3]

Q2: Based on its structure, is this compound expected to be photosensitive?

Yes, absolutely. The photosensitivity of this molecule can be predicted from several structural features:

  • Benzaldehyde Moiety: The core structure is a benzaldehyde derivative. Benzaldehydes are known to be photochemically active. Upon absorbing UV light, the carbonyl group can be excited to a triplet state, which is highly reactive and can initiate degradation pathways.[4][5]

  • Conjugated System: The benzene ring and the aldehyde group form a conjugated π-electron system. Such systems are efficient at absorbing UV light, which is the first step in any photochemical reaction.[6]

  • Alkoxy Substituents: The ethoxy and heptyloxy groups are electron-donating. These groups can influence the electronic properties of the benzene ring and may affect the energy levels of the excited states, potentially impacting the specific degradation pathways. Functional groups are known to influence the absorption peaks and reactivity of conjugated systems.[6]

Q3: What are the likely chemical reactions occurring during the photodegradation of this compound?

While specific degradation pathways for this exact molecule are not widely published, we can infer the most probable reactions based on studies of analogous aromatic aldehydes.[7][8][9]

  • Oxidation of the Aldehyde: The most common pathway for benzaldehydes exposed to light and air is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This would result in the formation of 3-Ethoxy-4-(heptyloxy)benzoic acid. This process can be initiated by radical species formed during photoexcitation.[9][10]

  • Norrish-Type Reactions: Aldehydes can undergo characteristic photochemical reactions. A Norrish Type I cleavage could lead to the formation of a formyl radical (•CHO) and a substituted phenyl radical.[4]

  • Ether Linkage Cleavage: Although likely a secondary pathway, high-energy UV light could potentially lead to the cleavage of the ether bonds (C-O), generating phenolic or other radical intermediates.

Below is a diagram illustrating the most probable primary degradation pathway.

G parent This compound intermediate Excited Triplet State (Molecule*) parent->intermediate UV Light (hν) product1 3-Ethoxy-4-(heptyloxy)benzoic Acid intermediate->product1 + O2 (Air) (Oxidation) product2 Radical Intermediates intermediate->product2 Norrish-Type I Cleavage product3 Secondary Degradants product2->product3 Further Reactions

Caption: Probable photodegradation pathways for this compound.

Q4: How can I properly test the photostability of my compound in the lab?

A systematic photostability study is essential. The internationally recognized standard for this is the ICH Q1B guideline.[2][11] The goal is to expose the compound to a controlled amount of UV and visible light and then analyze for degradation. A detailed protocol is provided in the "Experimental Protocols" section of this document. The key steps involve preparing samples, exposing them to a calibrated light source, and analyzing the results alongside a protected "dark control" sample.[1]

Q5: My HPLC chromatogram after UV exposure shows a smaller peak for my parent compound and several new peaks. How do I proceed?

This is the expected outcome for a photolabile compound.

  • Identify the Parent Peak: Confirm the retention time of this compound using a standard that has not been exposed to light.

  • Quantify Degradation: The decrease in the peak area of the parent compound directly corresponds to the extent of its degradation.

  • Analyze New Peaks: The new peaks are your photodegradation products. The primary goal is to achieve "mass balance," meaning the sum of the parent compound and all degradation products should ideally account for 100% of the initial material.

  • Use a Dark Control: Compare the chromatogram of the exposed sample to that of a dark control (a sample prepared identically but wrapped in aluminum foil during the exposure period).[1] Any changes in the dark control are due to thermal degradation, not photodegradation. This is a critical step to isolate the effects of light.

  • Forced Degradation: To further understand the degradation profile, you can perform "forced degradation" studies by exposing the material to more intense light conditions.[11][12] This helps in developing and validating an analytical method that can reliably separate all potential degradation products from the parent compound.

Q6: How can I protect my compound from photodegradation during experiments and storage?

Prevention is key.

  • Storage: Always store the solid compound and its solutions in amber glass vials or containers that block UV and visible light.[1]

  • During Experiments: When running reactions or preparing solutions, work in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting. If possible, wrap flasks, beakers, and chromatography columns in aluminum foil.

  • Solvent Choice: Be aware that the solvent can influence photodegradation rates. It is advisable to run initial stability tests in the specific solvent system you plan to use for your application.

Troubleshooting Guide

Symptom Observed Probable Cause Recommended Action
Yellowing of solution or solid Photodegradation leading to colored byproducts.Minimize light exposure immediately. Store in amber vials or wrap containers in aluminum foil.
Unexpected peaks in HPLC/GC analysis Formation of photodegradation products.Run a dark control to rule out thermal degradation. Use HPLC-MS to identify the mass of the new peaks and propose structures.[13]
Decreasing assay value or parent peak area over time The parent compound is degrading.Quantify the rate of degradation using a time-course photostability study (see protocol below).
Shift in λmax or change in shape of UV-Vis spectrum The chromophore of the molecule is being altered by chemical changes.Use UV-Vis spectroscopy as a rapid screening tool to monitor the stability of the compound over time.[14][15] A stable compound will show no change in its spectrum.
Poor mass balance in stability studies Degradants are not being detected (e.g., they are volatile, have no UV chromophore, or are sticking to the column).Use a different detection method (e.g., Mass Spectrometry, Charged Aerosol Detector). Check for the formation of gaseous products like CO.[4]

Experimental Protocols

Protocol 1: Quantitative Photostability Assessment (ICH Q1B Confirmatory Study)

This protocol outlines a standardized method to assess the photostability of this compound.

Objective: To quantify the extent of degradation after exposure to a defined amount of UV and visible light.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Calibrated photostability chamber with cool white fluorescent and near-UV lamps.

  • Quartz or borosilicate glass vials for solution studies; transparent container for solid studies.

  • Aluminum foil

  • Validated HPLC method capable of separating the parent compound from potential degradants.

Methodology:

  • Sample Preparation:

    • Solution: Prepare a solution of the compound in a suitable solvent at a known concentration (e.g., 0.5 mg/mL). Place the solution in a chemically inert, transparent container (e.g., quartz vial).

    • Solid: Place a thin layer of the solid compound in a suitable transparent container.

    • Dark Control: Prepare an identical set of samples (solution and solid) and wrap them securely in aluminum foil to completely block light. These are your dark controls.[1]

    • Blank: Prepare a vial containing only the solvent to serve as a blank.

  • Exposure:

    • Place the exposed samples and the dark control samples side-by-side in a photostability chamber.

    • Expose the samples to light conditions as specified by ICH Q1B:

      • Overall Illumination: Not less than 1.2 million lux hours.

      • Integrated Near UV Energy: Not less than 200 watt hours per square meter.[11]

    • Monitor the temperature inside the chamber to ensure it does not cause thermal degradation.

  • Analysis:

    • At the end of the exposure period, retrieve all samples.

    • For solid samples, dissolve them in the solvent to the same concentration as the solution samples.

    • Analyze all samples (exposed, dark control, and a t=0 reference sample) by HPLC.

    • Record the peak area of the parent compound and any degradation products.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percentage of each degradation product formed.

    • Compare the results of the exposed sample with the dark control. A significant difference confirms photodegradation.

G cluster_prep 1. Sample Preparation cluster_exposure 2. Controlled Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solid Prepare Solid Sample chamber Place samples in Photostability Chamber prep_solid->chamber prep_solution Prepare Solution Sample prep_solution->chamber prep_dark Prepare Dark Controls (Wrap in Foil) prep_dark->chamber expose Expose to ICH Q1B Conditions (≥1.2M lux·hr, ≥200 W·hr/m²) chamber->expose dissolve Dissolve Solid Samples expose->dissolve hplc Analyze all samples by HPLC expose->hplc dissolve->hplc quantify Quantify Parent and Degradants hplc->quantify compare Compare Exposed vs. Dark Control quantify->compare report Report Findings compare->report

Caption: Workflow for a confirmatory photostability study.

References

  • Herald Scholarly Open Access. (2020, June 3). Photodegradation Products and their Analysis in Food.
  • MDPI. (2022, October 5). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment. Available from: [Link]

  • Wageningen University & Research. (2020, May 11). Photodegradation Products And Their Analysis In Food.
  • Wiley Online Library. (2008, December 15).
  • HunterLab. (2022, November 9). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • ResearchGate.
  • Beilstein Journals. (2020, April 23). Aldehydes as powerful initiators for photochemical transformations. Available from: [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • National Center for Biotechnology Information. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Available from: [Link]

  • Royal Society of Chemistry. (2020). UV-VIS spectroscopy for monitoring yogurt stability during storage time.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • Walsh Medical Media. (2022, August 5). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis.
  • Q-Lab. Understanding ICH Photostability Testing.
  • Taylor & Francis Online. (2008, December 15). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II.
  • Technology Networks. (2023, December 18).
  • ResearchGate.
  • Klimatest. Photostability of Pharmaceuticals.
  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy.
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Validation & Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and prediction of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) chemical shifts for 3-Ethoxy-4-(heptyloxy)benzaldehyde. In the absence of direct experimental data for this specific molecule, this document serves as a comprehensive, data-driven comparison guide for researchers, scientists, and professionals in drug development. By leveraging experimental data from structurally analogous compounds and fundamental principles of NMR spectroscopy, we will build a reliable predicted spectrum for the target molecule. This approach not only offers a practical reference for the characterization of this compound but also illustrates the power of comparative spectral analysis in organic chemistry.

Introduction to C13 NMR in Structural Elucidation

C13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the C13 NMR spectrum, and the chemical shift (δ), measured in parts per million (ppm), provides valuable information about the electronic environment of that carbon. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift. For a molecule like this compound, with its combination of an aromatic ring, an aldehyde, and two different alkoxy groups, C13 NMR is an indispensable tool for confirming its structure.

Predicted C13 NMR Chemical Shifts for this compound

The predicted C13 NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from a comparative analysis of the experimental data of structurally related compounds, as detailed in the subsequent sections.

Table 1: Predicted C13 NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O191.0
C-4155.5
C-3149.0
C-1130.5
C-6126.5
C-5113.5
C-2111.5
O-C H2-(CH2)5-CH369.0
O-C H2-CH364.5
O-CH2-C H2-(CH2)4-CH331.8
O-(CH2)4-C H2-CH2-CH329.2
O-(CH2)2-C H2-(CH2)3-CH329.1
O-(CH2)3-C H2-(CH2)2-CH325.9
O-CH2-C H314.7
O-(CH2)5-C H2-CH322.6
O-(CH2)6-C H314.1

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined C13 NMR data of analogous molecules is essential. Table 2 presents the experimental C13 NMR chemical shifts for benzaldehyde, 3,4-dimethoxybenzaldehyde, 3,4-diethoxybenzaldehyde, anisole, and ethoxybenzene.

Table 2: Experimental C13 NMR Chemical Shifts of Structurally Related Aromatic Compounds (in CDCl3)

CompoundC=OC-1C-2C-3C-4C-5C-6Alkoxy Carbons (ppm)
Benzaldehyde192.3136.5129.7129.0134.4129.0129.7-
3,4-Dimethoxybenzaldehyde190.9130.2110.0149.4154.2108.5126.656.1, 56.0 (O-CH3)
3,4-Diethoxybenzaldehyde191.0130.4111.9148.8154.8110.8126.564.6, 64.4 (O-CH2), 14.7, 14.6 (-CH3)
Anisole-159.9114.1129.5120.7129.5114.154.8 (O-CH3)
Ethoxybenzene-159.2114.6129.4120.6129.4114.663.3 (O-CH2), 14.8 (-CH3)

Rationale for Predicted Chemical Shifts

The prediction of the chemical shifts for this compound is based on the additive effects of the substituents on the benzene ring and by comparing the alkyl chain signals to those of simple alkanes and ethers.

Aromatic Carbons:
  • C-1, C-2, C-5, and C-6: The chemical shifts of these carbons are influenced by the electron-donating alkoxy groups and the electron-withdrawing formyl group. The formyl group is a meta-director and deactivates the ring, while the alkoxy groups are ortho, para-directors and activate the ring. The predicted values are an amalgamation of these competing effects, drawing comparisons from the disubstituted benzaldehyde derivatives.

  • C-3 and C-4: These carbons are directly attached to the oxygen atoms of the ethoxy and heptyloxy groups, respectively. As a result, they experience a significant downfield shift (higher ppm value) due to the deshielding effect of the electronegative oxygen atoms. The chemical shifts are predicted to be similar to those observed for the corresponding carbons in 3,4-diethoxybenzaldehyde.

Aldehyde Carbon:
  • C=O: The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of 190-200 ppm.[1] The predicted value of 191.0 ppm is consistent with the experimental data for 3,4-dimethoxybenzaldehyde and 3,4-diethoxybenzaldehyde.

Alkoxy Carbons:
  • Ethoxy Group: The chemical shifts for the ethoxy group (O-CH2-CH3) are predicted based on the values observed for 3,4-diethoxybenzaldehyde and ethoxybenzene. The carbon directly attached to the oxygen (O-CH2) is expected around 64.5 ppm, and the terminal methyl carbon (-CH3) around 14.7 ppm.

  • Heptyloxy Group: For the heptyloxy chain, the chemical shifts are predicted by comparing with n-heptane and considering the effect of the terminal oxygen atom. The carbon alpha to the oxygen (O-CH2) is expected to be the most downfield of the chain carbons, around 69.0 ppm. The remaining methylene carbons will have shifts similar to those in n-heptane, generally between 22 and 32 ppm. The terminal methyl group is predicted to be the most upfield, around 14.1 ppm.

Visualizing the Predicted Assignments

The following diagram illustrates the predicted assignment of the carbon atoms in this compound.

Caption: Predicted C13 NMR assignments for this compound.

Experimental Protocol for C13 NMR Spectroscopy

For researchers wishing to acquire experimental data, the following protocol outlines a standard procedure for C13 NMR spectroscopy.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The use of a deuterated solvent is crucial as it is "invisible" in the 1H NMR spectrum and provides a lock signal for the spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference compound for both 1H and C13 NMR, with its signal defined as 0.0 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tuning and Locking: Tune the C13 probe and lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled C13 NMR pulse sequence. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (typically 0-220 ppm for most organic compounds).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for accurate integration if desired (though not typically performed in routine C13 NMR).

    • Number of Scans: Due to the low natural abundance of the C13 isotope (1.1%), a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

The following diagram illustrates the general workflow for acquiring a C13 NMR spectrum.

G cluster_workflow C13 NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve sample in CDCl3 with TMS) DataAcquisition Data Acquisition (Spectrometer setup, run experiment) SamplePrep->DataAcquisition Transfer to NMR tube DataProcessing Data Processing (FT, Phasing, Referencing) DataAcquisition->DataProcessing Acquire FID Analysis Spectral Analysis (Peak picking, assignment) DataProcessing->Analysis Generate Spectrum

Caption: General workflow for C13 NMR spectroscopy.

Conclusion

This guide provides a detailed prediction and comparative analysis of the C13 NMR chemical shifts for this compound. By leveraging data from analogous compounds and established spectroscopic principles, a reliable set of predicted chemical shifts has been generated. This information is invaluable for the structural verification of this compound and serves as a practical example of how to approach spectral interpretation in the absence of direct experimental data. The provided experimental protocol offers a standardized method for obtaining high-quality C13 NMR spectra for further confirmation.

References

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A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Benzaldehydes: Elucidating the Profile of 3-Ethoxy-4-(heptyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-Ethoxy-4-(heptyloxy)benzaldehyde. In the absence of direct experimental literature for this specific molecule[1], this document leverages a comparative approach. By examining the foundational spectrum of benzaldehyde and the influence of alkoxy substituents, we can confidently predict and rationalize the spectral features of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the structural elucidation and quantification of aromatic compounds.

The Scientific Rationale: UV-Vis Spectroscopy of Aromatic Aldehydes

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[2][3] For aromatic aldehydes like benzaldehyde and its derivatives, the key electronic transitions are:

  • π → π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of electrons in the conjugated π-system of the benzene ring and the carbonyl group. In benzaldehyde, this results in a strong primary absorption band (B-band) around 240-250 nm.[4][5]

  • n → π Transitions:* This is a lower-energy, low-intensity (often "forbidden") transition involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[2][6] This appears as a weaker, secondary band (C-band) at longer wavelengths, typically around 280 nm for benzaldehyde.[4][5]

The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the electronic effects of substituents on the benzene ring and the polarity of the solvent used for analysis.[7][8] Electron-donating groups, such as the ethoxy and heptyloxy groups in our target molecule, are known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.[2][5]

Experimental Protocol: A Validated Workflow for Spectral Acquisition

To ensure reproducible and accurate data, a standardized protocol is essential. The following section details a robust methodology for acquiring the UV-Vis absorption spectrum of a substituted benzaldehyde.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm is required.[9]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are necessary for UV measurements, as glass absorbs in this region.[10][11]

  • Solvent: A UV-grade solvent that does not absorb in the region of interest is critical. Cyclohexane or hexane are excellent non-polar choices for observing fine spectral structure, while ethanol or methanol are common polar alternatives.[12]

  • Analyte: A stock solution of the benzaldehyde derivative of known concentration.

Step-by-Step Procedure
  • Instrument Initialization: Turn on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes to ensure a stable output.[9]

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in the chosen solvent.

    • From the stock solution, prepare a dilute solution (e.g., in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[13]

    • Ensure cuvettes are impeccably clean. Rinse them first with the solvent to be used.[11]

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the pure solvent.[14]

    • Place them in the respective holders in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and the cuvettes themselves.[10][14]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it twice with the dilute analyte solution before filling it approximately three-quarters full.[9]

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorbance spectrum of the sample.[9]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_cal Calibration cluster_acq Acquisition & Analysis A Instrument Warm-up (20 min) B Prepare Analyte Solution (Known Concentration) A->B C Clean & Rinse Quartz Cuvettes B->C D Fill Reference & Sample Cuvettes with Blank Solvent C->D E Perform Baseline Correction (200-400 nm) D->E F Replace Blank in Sample Cuvette with Analyte Solution E->F G Acquire UV-Vis Spectrum F->G H Identify λmax & Absorbance G->H

Caption: Workflow for UV-Vis spectral acquisition.

Comparative Spectral Analysis

Benzaldehyde: The Parent Chromophore

Benzaldehyde serves as our fundamental reference. In a non-polar solvent like cyclohexane or hexane, its spectrum typically displays:

  • An intense π → π* transition (B-band) with a λmax around 244 nm.[4]

  • A much weaker n → π* transition (C-band) with vibronic fine structure, showing a primary peak around 280 nm.[4][5]

The presence of the formyl group (CHO) conjugated with the benzene ring is the chromophore responsible for these absorptions.[3]

The Influence of Alkoxy Substituents

The target molecule, this compound, features two electron-donating alkoxy groups on the benzene ring. Electron-donating groups increase the electron density in the aromatic ring, which has two main consequences for the UV-Vis spectrum:

  • Energy Level Convergence: They raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the energy gap (ΔE) for the π → π* transition.[3]

  • Bathochromic Shift: According to the relationship λ = hc/ΔE, a smaller energy gap results in absorption at a longer wavelength. Therefore, a bathochromic (red) shift of the primary B-band is expected.[2][5]

  • Hyperchromic Effect: The intensity of the absorption (ε) is also typically increased.[5]

Predicted Spectrum for this compound

Based on the principles outlined above, we can predict the UV-Vis spectrum of this compound:

  • π → π Transition:* We anticipate a significant bathochromic shift of the main absorption band compared to benzaldehyde. The two strong electron-donating groups (ethoxy and heptyloxy) will push this peak to a λmax likely in the range of 270-290 nm . The heptyloxy group is electronically very similar to the methoxy or ethoxy group, differing primarily in the length of the alkyl chain, which has a negligible effect on the electronic transitions.

  • n → π Transition:* The weaker n → π* transition will also be shifted to a longer wavelength, likely appearing as a shoulder or a distinct peak in the 310-330 nm region. This band may become more prominent or merge with the primary band, especially in polar solvents.[5]

The Role of Solvent Polarity

Changing the solvent from non-polar (e.g., cyclohexane) to polar (e.g., ethanol) is expected to have distinct effects:

  • π → π bands* generally experience a small bathochromic (red) shift in polar solvents.

  • n → π bands* typically undergo a hypsochromic (blue) shift in polar solvents. This is because the non-bonding electrons on the oxygen atom are stabilized by hydrogen bonding with the polar solvent, increasing the energy required for the n → π* transition.[7]

  • Loss of Fine Structure: In polar solvents, the vibrational fine structure often seen in non-polar solvents is usually broadened and obscured due to stronger solute-solvent interactions.[7][17]

Summary of Spectral Data and Predictions

The table below summarizes the known spectral data for our reference compound and the predicted values for this compound.

CompoundSolventπ → π* (λmax, nm)n → π* (λmax, nm)Reference/Rationale
BenzaldehydeCyclohexane~244~280[4][5]
This compound (Predicted) Cyclohexane/Hexane 275 - 290 310 - 330 Predicted based on strong bathochromic shift from two electron-donating groups.
This compound (Predicted) Ethanol/Methanol 280 - 295 ~305 - 325 (or merged) Predicted bathochromic shift for π→π and hypsochromic shift for n→π in polar solvent.**

Conclusion

While direct experimental data for this compound is not currently published, a robust prediction of its UV-Vis absorption characteristics can be made through comparative analysis. The presence of two potent electron-donating alkoxy groups on the benzaldehyde core is expected to induce a significant bathochromic shift in both the primary π → π* and secondary n → π* absorption bands compared to the parent benzaldehyde molecule. This guide provides a scientifically grounded framework for the interpretation of its spectrum and underscores the predictive power of fundamental spectroscopic principles. The detailed experimental protocol herein establishes a clear path for the empirical validation of these predictions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.